molecular formula C7H8ClF2N B6291372 2,6-Difluoro-4-methylaniline hydrochloride CAS No. 2376634-09-0

2,6-Difluoro-4-methylaniline hydrochloride

Cat. No.: B6291372
CAS No.: 2376634-09-0
M. Wt: 179.59 g/mol
InChI Key: JADVGBAJLYLHSN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8ClF2N and its molecular weight is 179.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Difluoro-4-methylaniline hydrochloride is 179.0313333 g/mol and the complexity rating of the compound is 106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoro-4-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-4-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVGBAJLYLHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-4-methylaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methylaniline hydrochloride (CAS 2376634-09-0), a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from authoritative sources on structurally related molecules to present a robust and practical resource. All data presented herein should be considered in the context of these analogs, and experimental validation is recommended.

Core Chemical and Physical Properties

2,6-Difluoro-4-methylaniline hydrochloride is a white to yellow solid, as indicated by supplier documentation[1]. The hydrochloride salt form is utilized to enhance the stability and solubility of the parent compound, a common strategy in pharmaceutical development to improve the physicochemical properties of weakly basic active pharmaceutical ingredients (APIs)[2].

Table 1: Physicochemical Properties of 2,6-Difluoro-4-methylaniline Hydrochloride and Related Compounds
Property2,6-Difluoro-4-methylaniline hydrochloride (CAS 2376634-09-0)2,6-Difluoroaniline (CAS 5509-65-9)Aniline Hydrochloride (CAS 142-04-1)
Molecular Formula C₇H₈ClF₂N[1]C₆H₅F₂N[3]C₆H₈ClN[4]
Molecular Weight 179.60 g/mol [1]129.11 g/mol [3]129.59 g/mol [4]
Appearance White to Yellow Solid[1]Liquid[5]White to greenish crystalline solid[6][7]
Melting Point Data not available17.8 °C[8]198 °C[6][7]
Boiling Point Data not available167-171 °C[8]245 °C[6][7]
pKa (of conjugate acid) Estimated to be < 2.472.47[8]4.6[7]
Solubility Expected to be soluble in water.Slightly soluble in water[5].Soluble in water (1070 g/L at 20 °C), alcohol, and chloroform[6][7].

The presence of two ortho-fluorine atoms to the amino group in 2,6-difluoroanilines significantly influences the compound's basicity. These electron-withdrawing groups reduce the electron density on the nitrogen atom, making the amine less basic compared to aniline[9]. This is reflected in the lower pKa of the conjugate acid of 2,6-difluoroaniline compared to aniline hydrochloride[7][8]. The solubility of aniline hydrochlorides is generally good in water and polar protic solvents, but decreases with increasing alcohol concentration in aqueous-alcoholic mixtures[10][11].

Synthesis and Manufacturing

Proposed Synthesis of 2,6-Difluoro-4-methylaniline (Free Base)

The synthesis of the free base, 2,6-Difluoro-4-methylaniline, would likely involve a multi-step process, potentially starting from a commercially available substituted toluene. A possible, though unvalidated, route could involve nitration, reduction, and fluorination steps. A more direct, albeit potentially challenging, approach would be the direct fluorination of 4-methylaniline, though this often leads to a mixture of products. A more controlled synthesis could involve the N-protection of 4-methylaniline, followed by ortho-lithiation and reaction with a fluorinating agent, and subsequent deprotection.

A key transformation in the synthesis of related compounds is the halogen-exchange reaction on a suitably substituted precursor[12]. For instance, the synthesis of 2,6-difluoroaniline has been achieved from 1,2,3-trichlorobenzene through a sequence of partial fluorine exchange, selective reduction, and amination[12]. Another patented route involves the chlorination of 1-chloro-3,5-difluorobenzene, followed by nitration and reduction[13].

Preparation of 2,6-Difluoro-4-methylaniline Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard and generally high-yielding acid-base reaction.

This protocol is a generalized procedure and should be adapted and optimized for 2,6-Difluoro-4-methylaniline.

  • Dissolution: Dissolve the synthesized 2,6-Difluoro-4-methylaniline (1 equivalent) in a suitable organic solvent such as diethyl ether or isopropanol. The choice of solvent is critical to ensure the precipitation of the hydrochloride salt.

  • Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a concentrated aqueous solution with vigorous stirring. The reaction is exothermic[14].

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture should be stirred at room temperature for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further enhance the yield.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of the cold organic solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. For some aniline hydrochlorides, drying in an oven at 110-120°C is recommended to ensure the removal of residual water and solvent[1][15].

Caption: General workflow for the synthesis of an aniline hydrochloride salt.

Chemical Reactivity and Stability

The reactivity of 2,6-Difluoro-4-methylaniline hydrochloride is dictated by the properties of the anilinium ion and the substituted aromatic ring.

  • Acidity: The anilinium proton is acidic, and the compound will react with bases to liberate the free aniline.

  • Electrophilic Aromatic Substitution: The free aniline, in equilibrium with its protonated form, is highly activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. In this case, the ortho positions are blocked by fluorine atoms, directing substitution to the remaining positions on the ring. The fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of substitution reactions. For example, bromination of 2,6-difluoroaniline occurs at the para position[16].

  • Diazotization: The primary aromatic amine functionality can undergo diazotization upon treatment with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.

  • Stability: Aniline hydrochlorides are generally more stable to air and light than the corresponding free bases[6]. However, prolonged exposure to air may lead to discoloration. The compound is incompatible with strong oxidizing agents and strong bases[6].

Applications in Research and Development

Fluorinated anilines are crucial building blocks in medicinal chemistry and agrochemical research[9][17][18]. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins[9][19].

While specific applications of 2,6-Difluoro-4-methylaniline hydrochloride are not extensively documented in the public domain, its structural motifs suggest its utility as a key intermediate in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The 2,6-difluoroaniline moiety is present in a number of biologically active molecules, including kinase inhibitors and anti-inflammatory agents[9][18]. The addition of the 4-methyl group can provide an additional vector for molecular design and optimization of DMPK (drug metabolism and pharmacokinetics) properties.

  • Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern herbicides and fungicides, where they contribute to the potency and environmental stability of the active ingredients[9][20].

  • Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes[21]. The unique electronic properties conferred by the fluorine and methyl substituents could be exploited in the development of novel materials with tailored optical or electronic properties.

Applications 2,6-Difluoro-4-methylaniline HCl 2,6-Difluoro-4-methylaniline HCl Pharmaceuticals Pharmaceuticals 2,6-Difluoro-4-methylaniline HCl->Pharmaceuticals Agrochemicals Agrochemicals 2,6-Difluoro-4-methylaniline HCl->Agrochemicals Materials Science Materials Science 2,6-Difluoro-4-methylaniline HCl->Materials Science Kinase Inhibitors Kinase Inhibitors Pharmaceuticals->Kinase Inhibitors Anti-inflammatory Agents Anti-inflammatory Agents Pharmaceuticals->Anti-inflammatory Agents Herbicides Herbicides Agrochemicals->Herbicides Fungicides Fungicides Agrochemicals->Fungicides Specialty Polymers Specialty Polymers Materials Science->Specialty Polymers Functional Dyes Functional Dyes Materials Science->Functional Dyes

Caption: Potential applications of 2,6-Difluoro-4-methylaniline hydrochloride.

Analytical Methodologies

The characterization and quantification of 2,6-Difluoro-4-methylaniline hydrochloride can be achieved using standard analytical techniques employed for anilines and their salts.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the analysis of anilines[22]. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point. The pH of the mobile phase will be critical for achieving good peak shape and retention.

  • Gas Chromatography (GC): GC can also be used for the analysis of the free base, 2,6-Difluoro-4-methylaniline. A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds[23]. Derivatization may be necessary for certain applications to improve volatility and thermal stability[22].

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be invaluable for structural elucidation and purity assessment. The ¹H NMR spectrum of the free base would show characteristic signals for the aromatic protons, the methyl group, and the amine protons. In the hydrochloride salt, the amine proton signal would likely be shifted downfield.

    • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the anilinium ion, C-F stretching, and aromatic C-H and C=C stretching vibrations.

    • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion of the free base.

Safety and Handling

Detailed toxicological data for 2,6-Difluoro-4-methylaniline hydrochloride is not available. However, based on the data for related anilines, it should be handled with care. Anilines as a class are toxic and can be absorbed through the skin[24]. They are also suspected carcinogens[22].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[6].

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

  • PubChem. 2,4-Difluoroaniline. [Link]

  • Journal of Chemical & Engineering Data. Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]

  • ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?[Link]

  • Physics Forums. Anilinium hydrochloride intermediate formation. [Link]

  • YouTube. Making Aniline HCl. [Link]

  • Reachem chemicals. Aniline Hydrochloride Suppliers. [Link]

  • MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link]

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

  • ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]

  • NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Wikipedia. Aniline. [Link]

  • Google Patents.
  • Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. [Link]

  • PubChem. 2,6-Difluoroaniline. [Link]

  • Google Patents.
  • PubChemLite. 2,6-difluoro-n-methylaniline hydrochloride (C7H7F2N). [Link]

  • EPA. 2,6-Difluoroaniline Properties. [Link]

  • ACS Publications. 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. [Link]

  • Semantic Scholar. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. [Link]

  • EPA. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. [Link]

  • Cheméo. 2,6-Difluoroaniline. [Link]

  • Publications Office of the European Union. Overview on PFAS analytical methods. [Link]

Sources

Structure and chemical formula of 2,6-Difluoro-4-methylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2,6-Difluoro-4-methylaniline HCl , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Medicinal Applications

Executive Summary

2,6-Difluoro-4-methylaniline Hydrochloride (CAS: 2376634-09-0 for HCl; 1379028-84-8 for free base) is a specialized fluorinated aromatic amine employed as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural uniqueness lies in the specific substitution pattern: two fluorine atoms at the ortho positions relative to the amine, and a methyl group at the para position.

This substitution pattern confers distinct electronic and steric properties:

  • Metabolic Stability: The 2,6-difluoro motif blocks metabolic oxidation at the highly susceptible ortho sites.

  • Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, influencing hydrogen bond donor capability and bioavailability.

  • Lipophilicity: Fluorine substitution enhances lipophilicity (LogP) compared to the non-fluorinated analogue (p-toluidine), facilitating membrane permeability.

Chemical Identity & Structural Specifications[1][2][3][4]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 2,6-Difluoro-4-methylaniline hydrochloride
Common Synonyms 4-Amino-3,5-difluorotoluene HCl; 2,6-Difluoro-p-toluidine HCl
CAS Number 2376634-09-0 (HCl salt); 1379028-84-8 (Free base)
Molecular Formula

Molecular Weight 179.59 g/mol (Salt); 143.13 g/mol (Base)
SMILES CC1=CC(F)=C(N)C(F)=C1.Cl
InChI Key JADVGBAJLYLHSN-UHFFFAOYSA-N
Structural Logic & Electronic Effects

The molecule's behavior is dictated by the interplay between the electron-donating methyl/amine groups and the electron-withdrawing fluorine atoms.

StructureLogic Core Aniline Core F_Ortho 2,6-Difluoro Substitution (Electron Withdrawing) Core->F_Ortho Me_Para 4-Methyl Substitution (Electron Donating) Core->Me_Para Amine Amine Group (-NH2) (Protonation Site) Core->Amine Effect1 Reduced Basicity (pKa suppression) F_Ortho->Effect1 Inductive Effect (-I) Effect2 Metabolic Blockade (Prevents Ortho-Oxidation) F_Ortho->Effect2 Steric/Electronic Effect3 Lipophilicity Boost (Bioavailability) F_Ortho->Effect3 Amine->Effect1

Figure 1: Structural Activity Relationship (SAR) map illustrating how specific substitutions drive the physicochemical properties of the molecule.[2][3]

Synthesis & Manufacturing Protocols

The synthesis of 2,6-Difluoro-4-methylaniline HCl typically follows a nitration-reduction sequence starting from 3,5-difluorotoluene. This route is preferred industrially over direct halogenation of p-toluidine due to the challenge of controlling regioselectivity in electrophilic fluorination.

Primary Synthetic Route (Nitration-Reduction)

Step 1: Nitration

  • Precursor: 3,5-Difluorotoluene (1,3-difluoro-5-methylbenzene).

  • Reagents:

    
     / 
    
    
    
    .[1]
  • Mechanism: Electrophilic aromatic substitution. The directing effects of the two fluorines and the methyl group synergistically direct the nitro group to the position between the fluorines (Position 2 relative to methyl, or Position 4 relative to the ring system if numbering by priority).

  • Intermediate: 4-Nitro-3,5-difluorotoluene (also named 1,3-difluoro-5-methyl-2-nitrobenzene).

Step 2: Reduction

  • Reagents:

    
     (gas), Pd/C (10%) catalyst, Ethanol solvent.[4]
    
  • Conditions: Atmospheric pressure or slight overpressure, RT to 50°C.

  • Yield: Typically >85%.

Step 3: Salt Formation

  • Reagents: HCl (gas) or HCl in Dioxane/Ether.

  • Process: The free base is dissolved in an inert solvent (e.g., diethyl ether or dichloromethane), and anhydrous HCl is introduced. The hydrochloride salt precipitates as a white solid.

SynthesisWorkflow Start Start: 3,5-Difluorotoluene Nitration Step 1: Nitration (HNO3, H2SO4, <10°C) Start->Nitration Intermed Intermediate: 4-Nitro-3,5-difluorotoluene Nitration->Intermed Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermed->Reduction Base Free Base: 2,6-Difluoro-4-methylaniline Reduction->Base SaltForm Step 3: Salt Formation (HCl in Dioxane/Ether) Base->SaltForm Final Product: 2,6-Difluoro-4-methylaniline HCl SaltForm->Final

Figure 2: Step-by-step synthetic workflow from commercial precursors to the final hydrochloride salt.

Alternative Route (Halogenation)

For laboratory-scale medicinal chemistry where 2,6-difluoroaniline is the available stock:

  • Bromination: 2,6-Difluoroaniline +

    
    
    
    
    
    4-Bromo-2,6-difluoroaniline.
  • Suzuki Coupling: 4-Bromo-2,6-difluoroaniline + Methylboronic acid (

    
    , 
    
    
    
    )
    
    
    2,6-Difluoro-4-methylaniline. Note: This route is more expensive but allows for late-stage diversification (e.g., installing ethyl or cyclopropyl groups instead of methyl).

Physicochemical & Analytical Characterization

Physical Properties Table
PropertyValue (Approximate)Context
Appearance White to off-white crystalline solidHCl Salt form
Melting Point >200°C (Decomposes)Characteristic of aniline salts
Solubility Water (Moderate), DMSO (High), Methanol (High)Polar salt form
Hygroscopicity ModerateStore under inert atmosphere
Acidity (pKa) ~2.5 - 3.5 (Conjugate acid)Lower than p-toluidine (~5.[2][3]1) due to F-withdrawal
Spectroscopic Profile (Expected Data)

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.0+ ppm (br s, 3H): 
      
      
      
      protons (exchangeable).
    • 
       6.90 ppm (d, 
      
      
      
      Hz, 2H): Aromatic protons at positions 3 and 5. The doublet arises from coupling with the adjacent fluorine atoms.
    • 
       2.25 ppm (s, 3H): Methyl group protons.
      
  • 
     NMR: 
    
    • Single peak (singlet or weak triplet depending on decoupling) around -120 to -130 ppm, indicating equivalence of the two fluorine atoms.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
       144.06 
      
      
      
      .[5]
    • The chloride counterion is typically not observed in positive mode ESI but can be confirmed via silver nitrate precipitation or ion chromatography.

Applications in Drug Discovery[2][4]

Bioisosterism and Scaffold Design

2,6-Difluoro-4-methylaniline is a "privileged scaffold" modification.

  • Hydrogen Bonding: The aniline nitrogen can serve as a key hydrogen bond donor in kinase hinge binding regions. The fluorines modulate the acidity of these protons, fine-tuning the bond strength.

  • Conformational Lock: The ortho-fluorines can induce a preferred conformation in biaryl systems (e.g., N-arylation products) via repulsive interactions with carbonyls or other groups on the coupled partner, reducing entropic penalty upon binding.

Case Studies & Utility
  • Kinase Inhibitors: Used as a building block for Type II kinase inhibitors where the aniline moiety binds to the "DFG-out" pocket.

  • PROTACs: Snippets from recent literature suggest the use of similar fluorinated aniline linkers in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability and metabolic stability of the linker chain [1].

  • Agrochemicals: The core structure is homologous to several herbicide classes that target microtubule assembly, where the specific 2,6-difluoro pattern provides resistance to rapid degradation in soil.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Temperature: 2-8°C (Refrigerate) recommended for long-term stability to prevent oxidation of the amine (though the salt is relatively stable).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • BenchChem. A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. (Contextual reference for fluorinated aniline applications in PROTACs).

  • Sigma-Aldrich. 2,6-Difluoro-4-methylaniline hydrochloride Product Page. Accessed 2026.[5]

  • TDX (Theses and Dissertations Online). Synthesis of 2,6-Difluoro-4-methylaniline via hydrogenation of 1,3-Difluoro-5-methyl-2-nitrobenzene.

  • PubChem. Compound Summary: 2,6-Difluoro-4-methylaniline.

  • Google Patents. Method for preparing 2,6-difluoroaniline derivatives. (General synthesis methodologies).

Sources

Safety Data Sheet (SDS) for 2,6-Difluoro-4-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-methylaniline hydrochloride for Researchers and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, a thorough understanding of the materials we handle is paramount. The Safety Data Sheet (SDS) serves as a cornerstone of laboratory safety, providing critical information on the potential hazards of a substance and the necessary precautions for its safe use. However, an SDS is often a standardized document. For the senior application scientist, true safety and experimental integrity come from not just reading the SDS, but from deeply understanding the chemical nature of the compound and integrating that knowledge into every aspect of the workflow.

This guide provides an in-depth technical analysis of the safe handling, storage, and emergency management of 2,6-Difluoro-4-methylaniline hydrochloride (CAS No: 2376634-09-0). This compound, a substituted aniline, is a valuable building block in medicinal chemistry. Its structure, featuring a halogenated aromatic amine, suggests a reactivity profile that demands careful and informed handling. This document moves beyond a simple recitation of SDS sections to explain the causality behind safety protocols, empowering researchers to build self-validating systems of safety in their laboratories.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, from its potential for aerosolization to its solubility in various solvents.

PropertyValueSource
CAS Number 2376634-09-0[1]
Molecular Formula C₇H₈ClF₂N
Molecular Weight 179.6 g/mol
Physical Form White to Yellow Solid
Purity Typically ≥95%

The solid nature of this compound at room temperature is an advantage, as it reduces the risk of inhalation exposure compared to a volatile liquid. However, as a fine powder, it can be easily aerosolized during handling, a critical consideration for exposure control.

Section 2: Hazard Identification and Risk Assessment

Based on similar compounds, the following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Irritation: May cause skin irritation.[3][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][6][7]

This leads to the assignment of the GHS07 pictogram, indicating "Harmful/Irritant".[4]

The Logic of Risk Assessment

A proactive safety culture is built on a continuous cycle of risk assessment. For a compound like 2,6-Difluoro-4-methylaniline hydrochloride, this process is not a one-time event but an ongoing consideration throughout the experimental lifecycle.

RiskAssessment cluster_0 Risk Assessment Workflow Identify 1. Identify Hazards (e.g., Acute Toxicity, Irritation) Assess 2. Assess Exposure Potential (e.g., Weighing, Transferring) Identify->Assess informs Characterize 3. Characterize Risk (High risk during weighing due to dust) Assess->Characterize leads to Control 4. Implement Controls (e.g., Fume Hood, PPE) Characterize->Control requires Review 5. Review & Adapt (Is the control effective?) Control->Review must be Review->Identify feedback

Caption: Risk assessment is a cyclical process ensuring continuous safety improvement.

Section 3: Protocols for Safe Handling

The primary goal in handling 2,6-Difluoro-4-methylaniline hydrochloride is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls
Control TypeRecommended ImplementationRationale
Engineering Handle solid in a certified chemical fume hood.Prevents inhalation of aerosolized powder.
Engineering Use a local exhaust ventilation system for tasks outside a fume hood.[3]Captures dust at the source.
Engineering Ensure safety showers and eyewash stations are readily accessible.[7]Provides immediate decontamination in case of exposure.
Administrative Designate a specific area for handling this compound.Prevents cross-contamination of the general laboratory space.
Administrative Do not eat, drink, or smoke in the laboratory.[5][6]Prevents accidental ingestion.
Administrative Wash hands thoroughly after handling.[3][6]Removes residual chemical from the skin.
Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Nitrile gloves. Inspect before use.[8]Provides a barrier against dermal absorption.
Eye Protection Safety glasses with side shields or goggles.[3][7]Protects eyes from dust particles.
Skin/Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large quantities or if engineering controls are insufficient.[9]Provides an additional layer of protection against inhalation.
Step-by-Step Protocol for Weighing and Transfer
  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate height.

  • Decontamination of Surfaces: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to remove any pre-existing contaminants.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, receiving flask) inside the fume hood before introducing the chemical.

  • Chemical Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of 2,6-Difluoro-4-methylaniline hydrochloride to the weigh paper.

    • Causality: Perform this step slowly and deliberately to minimize the creation of airborne dust. The airflow of the fume hood is designed to capture any generated aerosols.

  • Closure: Securely close the main container immediately after transfer. This minimizes the time the bulk chemical is exposed to the lab environment.

  • Dissolution: If the next step is dissolution, add the solvent to the receiving flask inside the fume hood. Carefully add the weighed solid to the solvent.

  • Clean-up: Dispose of the weigh paper in the designated solid waste container. Clean the spatula thoroughly.

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[8] Wash hands immediately.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures before starting work.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air.[2][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][9] Seek immediate medical attention.[9]

Accidental Release (Spill) Protocol

A spill of solid 2,6-Difluoro-4-methylaniline hydrochloride requires a calm and methodical response to prevent further contamination and exposure.

SpillResponse cluster_spill Chemical Spill Response Workflow Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill Size & Hazards Alert->Assess PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain 4. Contain & Clean - Cover with inert absorbent - Gently sweep up PPE->Contain Dispose 5. Dispose of Waste in sealed container Contain->Dispose Decon 6. Decontaminate Area & Equipment Dispose->Decon

Caption: A systematic workflow for responding to a chemical spill.

  • Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the laboratory and contact the institutional safety office.

  • Control Ignition Sources: Remove all sources of ignition.[6][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment & Cleanup:

    • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the scale of the spill.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated, sealable waste container.[3] Avoid aggressive sweeping that could create dust.

    • Do not use water to clean the dry spill, as this could spread contamination.

  • Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent and paper towels. Place all cleaning materials into the sealed waste container.

  • Disposal: Dispose of the waste container according to institutional and local regulations for chemical waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazards from Combustion: Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3][7]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Section 5: Storage and Disposal

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of the laboratory.

  • Storage Conditions: Keep the container tightly closed.[3] Store in a cool, dry, and dark place.[3] A well-ventilated area is recommended.[7]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] Segregating incompatible materials prevents potentially hazardous reactions.

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[6][11]

Section 6: Toxicological and Ecological Profile (Data Gap Analysis)

It is crucial to acknowledge that comprehensive toxicological and ecotoxicological data for 2,6-Difluoro-4-methylaniline hydrochloride are not available in the reviewed literature.[2] However, the aniline substructure is a well-known toxicophore. Anilines can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

  • Actionable Insight: In the absence of data, the precautionary principle must be applied. Treat this compound as if it possesses the potential toxicities associated with the aniline class. This means strict adherence to exposure controls is not just good practice; it is a scientifically-defensible necessity.

  • Ecological Concerns: Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life. Therefore, it is imperative to prevent the release of this compound into the environment.[6]

Conclusion

2,6-Difluoro-4-methylaniline hydrochloride is a valuable reagent for chemical synthesis, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide has provided a framework for handling this compound, emphasizing the "why" behind each safety recommendation. By integrating these principles—from proactive risk assessment and meticulous handling to emergency preparedness—researchers can ensure both their personal safety and the integrity of their scientific work. A culture of safety is not a checklist; it is a continuous, knowledge-driven process.

References

  • Capot Chemical. (2013, September 11). Material Safety Data Sheet - 2,6-Difluoro-4-methylaniline. Retrieved from [Link]

  • CPAChem. (2022, October 4). Safety data sheet. Retrieved from [Link]

  • CPAChem. (2024, November 27). Safety data sheet - 2-Chloro-4-methylaniline. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

  • Capot Chemical. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Process Chemistry of 2,6-Difluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-methylaniline hydrochloride (CAS: 2376634-09-0; Free Base CAS: 1643-67-0) is a critical fluorinated intermediate used in the synthesis of agrochemicals (e.g., sulfonamide herbicides like flumetsulam) and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the unique electronic properties of the 2,6-difluoro substitution pattern, which modulates metabolic stability and lipophilicity.[1][2]

However, the physicochemical behavior of this salt is governed by a "tug-of-war" between the electron-withdrawing fluorine atoms and the electron-donating methyl group.[1][2] This guide provides an in-depth analysis of its solubility thermodynamics, practical solvent selection for purification, and self-validating experimental protocols.[1][2]

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, we must first understand the lattice energy and solvation thermodynamics of the compound.[1]

Structural Parameters
ParameterValue (Estimated/Lit.)Mechanistic Impact
Molecular Formula

Ionic lattice structure.[1][2]
Molecular Weight 179.6 g/mol Moderate size; diffusion rates in solvent are high.[1]
pKa (Conjugate Acid) ~3.0 – 3.5 (Est.)[1]Critical: The 2,6-difluoro substitution significantly depresses basicity compared to aniline (pKa 4.6).[1][2] The 4-methyl group provides a slight restorative effect via hyperconjugation.[1]
LogP (Free Base) ~1.7 – 2.0Moderate lipophilicity; free base extracts well into DCM/EtOAc.[1]
LogP (Salt) < 0 (Highly Polar)Drives partitioning into aqueous/protic phases.[1]
The Solubility Dichotomy

The solubility of 2,6-difluoro-4-methylaniline hydrochloride is dictated by the competition between Lattice Energy (


)  and Solvation Enthalpy (

)
.[1][2]
  • In Water (High Solubility): The high dielectric constant of water (

    
    ) effectively screens the electrostatic attraction between the anilinium cation and chloride anion.[1] The hydration enthalpy of the chloride ion and hydrogen bonding to the ammonium protons drive dissolution.[1]
    
  • In Aprotic Organics (Low Solubility): Solvents like Ethyl Acetate or Toluene lack the polarity to overcome

    
    .[1] Furthermore, the "electron-poor" nature of the aromatic ring (due to fluorines) reduces 
    
    
    
    -stacking interactions with aromatic solvents, making them poor solubilizers for the salt form.[1][2]

Solubility Data & Solvent Selection Strategy

The following data summarizes the qualitative and semi-quantitative solubility profile based on structural analogs (fluoroaniline salts) and process chemistry principles.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Protic Polar WaterHigh (>50 mg/mL)Strong ion-dipole interactions; H-bond networking.[1][2] Note: pH dependent.[1]
Protic Polar Methanol / EthanolHigh Good solvation of both cation (organic tail) and anion.[1]
Aprotic Polar DMSO / DMFHigh High dielectric constant; excellent cation solvation.[1]
Aprotic Polar AcetonitrileModerate Soluble at high temps; often used for crystallization.[1]
Chlorinated Dichloromethane (DCM)Low Salt is too polar; Free base is highly soluble.[1]
Ethers THF / Diethyl EtherVery Low Poor anion solvation; often used as antisolvents.[1]
Hydrocarbons Hexane / TolueneInsoluble Lattice energy dominates; no solvation mechanism.[1]
The Hydrolysis Risk (Critical Insight)

Because the parent amine is a weak base (pKa ~3.0), the hydrochloride salt is prone to hydrolysis in pure water.[1]


Operational Implication:  When dissolving this salt in water for analysis or reaction, always maintain an acidic background (0.1 M HCl)  to suppress hydrolysis and prevent the precipitation of the oily free base.[1][2]

Visualization: Solvation & Process Logic

Solvation Dynamics Diagram

This diagram illustrates why the salt dissolves in water but precipitates in ether.[1]

SolvationMechanism cluster_0 Solid State (Crystal Lattice) cluster_1 Aqueous Environment cluster_2 Ether/Hydrocarbon Environment Lattice Cation (+) Anion (-) [Strong Electrostatic Bond] Dissolved Solvated Ions (Stable) Lattice->Dissolved Energy Barrier Overcome (High Dielectric) Precipitate Undissolved Solid (Lattice Intact) Lattice->Precipitate Energy Barrier Too High Water H2O Molecules Water->Dissolved Ion-Dipole Interaction Ether Ether Molecules Ether->Precipitate Weak Interaction

Caption: Figure 1.[1][2] Mechanistic comparison of solvation energetics. High dielectric solvents (water) overcome lattice energy, while low dielectric solvents (ether) cannot, preserving the solid state.[2]

Purification Decision Tree

A logic flow for selecting the correct purification method based on solubility.[1]

PurificationWorkflow Start Crude 2,6-Difluoro-4-methylaniline HCl ImpurityCheck Identify Impurities (Neutral vs. Ionic) Start->ImpurityCheck Decision Main Impurity Type? ImpurityCheck->Decision NeutralOrg Neutral Organics (Starting Material) Decision->NeutralOrg IonicInorg Inorganic Salts (NaCl, etc.) Decision->IonicInorg MethodA Method A: Slurry Wash Solvent: EtOAc or Ether (Dissolves impurities, leaves Product) NeutralOrg->MethodA MethodB Method B: Recrystallization Solvent: iPrOH or EtOH (Dissolves Product hot, precipitates cold) IonicInorg->MethodB Output Pure Crystalline Salt MethodA->Output MethodB->Output

Caption: Figure 2. Process decision matrix for purification. Method selection depends on whether impurities are soluble in the organic phase (Method A) or aqueous/alcohol phase (Method B).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[1][2]

  • Preparation: Weigh 100 mg of 2,6-Difluoro-4-methylaniline HCl into three separate 4 mL vials.

  • Solvent Addition: Add 1.0 mL of target solvent (Water, Methanol, and Toluene) to respective vials.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

  • Observation & Adjustment:

    • If fully dissolved: Add another 100 mg and repeat until undissolved solid remains (saturation).

    • If undissolved: Centrifuge (10,000 rpm, 5 min).

  • Quantification: Remove supernatant, dry the remaining solid under vacuum, and weigh.

    • 
      [2]
      
  • Validation: Check pH of aqueous supernatant. If pH > 4.0, hydrolysis occurred; repeat with 0.1 M HCl.[1]

Protocol 2: Recrystallization via Anti-Solvent Crash

Best for high-purity recovery (>99%).[1][2]

  • Dissolution: Dissolve crude salt in minimum volume of hot Isopropanol (IPA) or Ethanol (approx. 5-10 mL per gram) at 60°C.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) dropwise while stirring until persistent cloudiness appears.[1]

  • Crystallization: Cool slowly to 0°C over 2 hours. The salt will crystallize out as white needles.[1]

  • Isolation: Filter under vacuum, wash with cold Ether, and dry under vacuum at 40°C.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved from [Link]

  • U.S. Patent 5,041,674.Process and intermediates for the preparation of 2,6-difluoroaniline. (Describes the synthesis and handling of the parent amine).

Sources

Physicochemical Profiling of Difluoro-Methylaniline Derivatives: Acidity Constants and Structural Implications in Medicinal Chemistry

[1]

Executive Summary

In the optimization of small-molecule drug candidates, the modulation of basicity in aniline derivatives is a critical lever for altering solubility, membrane permeability, and metabolic stability. Difluoro-methylanilines represent a specific subclass where the interplay between the strong electron-withdrawing nature of fluorine and the weak electron-donating character of the methyl group creates a tunable pKa range (typically 1.5 – 4.0).

This guide provides a technical analysis of the acidity constants (pKa) of these derivatives. It details the electronic mechanisms driving these values, provides a reference dataset, and outlines a self-validating potentiometric protocol for experimental determination.

Structural Analysis & Electronic Mechanisms

The basicity of an aniline nitrogen is governed by the availability of its lone pair electrons to accept a proton. In difluoro-methylaniline derivatives, three competing factors dictate the final pKa:

Inductive vs. Resonance Effects[2][3][4]
  • Fluorine (-I, +R): Fluorine exerts a strong inductive withdrawal (-I) through the sigma bond framework, significantly reducing electron density on the nitrogen and lowering pKa.[1] However, in the para position, fluorine can donate electron density back into the ring via resonance (+R), partially mitigating the inductive effect.

  • Methyl Group (+I): The methyl group acts as a weak electron donor via hyperconjugation and induction (+I), typically raising the pKa by 0.5–0.7 units depending on position.

The Ortho Effect

Substituents in the ortho position (2- or 6-) have a disproportionate impact.[1]

  • Steric Inhibition of Resonance: Bulky ortho groups can twist the amino group out of planarity with the benzene ring, preventing lone-pair delocalization and paradoxically increasing basicity (if the group is not electron-withdrawing).[1]

  • Direct Interaction: In the case of ortho-fluorine, the proximity allows for intramolecular hydrogen bonding and strong inductive withdrawal, drastically lowering the pKa (often by >1.0 unit per fluorine).

Visualization of Electronic Equilibrium

The following diagram illustrates the equilibrium between the protonated anilinium ion and the neutral base, highlighting the stabilizing and destabilizing vectors.

ElectronicEffectscluster_effectsSubstituent VectorsAniliniumProtonated Form(Ar-NH3+)Less Stable with EWGNeutralNeutral Base(Ar-NH2)Lone Pair AvailableAnilinium->NeutralKa (Dissociation)ProtonH+InductionFluorine (-I)Pulling e- density(Destabilizes NH3+)Induction->AniliniumLowers pKaResonanceFluorine (+R)Para-position only(Weakly Stabilizes)MethylMethyl (+I)Donating e- density(Stabilizes NH3+)Methyl->AniliniumRaises pKa

Caption: Equilibrium dynamics of substituted anilines. Electron Withdrawing Groups (EWG) like Fluorine destabilize the cationic conjugate acid, driving the equilibrium to the right (lower pKa).

Quantitative Data: pKa Values

The following table synthesizes experimental data with Hammett-equation predicted values. The base pKa of unsubstituted aniline is 4.6 .[2]

Compound NameStructureSubstitution PatternpKa (Exp/Pred)Key Electronic Driver
Aniline Ph-NH₂Unsubstituted4.60 Reference Standard
4-Fluoroaniline 4-FPara4.65+R resonance cancels -I induction.
2,4-Difluoroaniline 2,4-F₂Ortho, Para3.26 Ortho -I effect dominates; Para +R is weak.[1]
2,6-Difluoroaniline 2,6-F₂Di-Ortho1.81 Dual ortho -I effect; significant suppression of basicity.
2-Fluoro-4-methylaniline 2-F, 4-MeOrtho F, Para Me~3.80Methyl (+I) partially rescues the drop caused by 2-F.
2,4-Difluoro-N-methylaniline 2,4-F₂, N-MeN-Methylated~3.65N-methylation generally adds +0.4–0.6 to pKa.
2,3,4-Trifluoroaniline 2,3,4-F₃Ortho, Meta, Para~2.20Additive -I effects from ortho and meta positions.[1]

Note on Data: Values for 2,4-difluoroaniline and 2,6-difluoroaniline are derived from standard physicochemical databases (see References). Mixed methyl/fluoro derivatives are predicted values based on additivity rules of Hammett substituent constants (


).

Experimental Protocol: Potentiometric Titration

For precise pKa determination of these low-solubility, weak bases, Potentiometric Titration in a co-solvent system (water/methanol) followed by Yasuda-Shedlovsky extrapolation is the gold standard.[1]

Reagents & Setup
  • Titrant: 0.1 N HCl (standardized).

  • Analyte: 10 mM solution of the specific difluoro-methylaniline derivative.

  • Solvent: Carbonate-free water and HPLC-grade Methanol (ratios: 20%, 30%, 40%, 50% MeOH).[1]

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to maintain constant activity coefficients).

  • Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.[1]

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH electrode using buffers pH 1.68, 4.01, and 7.00 (slope > 98%).

  • Blank Titration: Titrate the solvent blank (0.15 M KCl in water/MeOH) with 0.1 N HCl to determine the

    
     of the system.
    
  • Sample Preparation: Dissolve ~5 mg of the aniline derivative in 50 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).

  • Titration: Perform dynamic addition of 0.1 N HCl. Record potential (mV) rather than pH to avoid liquid junction potential errors.

  • Data Processing: Calculate pKa at each solvent ratio using the Bjerrum difference plot method.

  • Extrapolation: Plot experimental pKa (

    
    ) vs. the dielectric constant (
    
    
    ) of the solvent mixtures. Extrapolate to 0% organic solvent (pure water) to obtain the thermodynamic aqueous pKa.
Protocol Visualization

TitrationWorkflowStartStart: Sample Preparation(Weigh ~5mg Analyte)DissolveDissolve in Co-Solvent(Water/MeOH + 0.15M KCl)Start->DissolveTitrateDynamic TitrationAdd 0.1N HClRecord mV signalDissolve->TitrateCalibrateCalibrate Electrode(Buffers 1.68, 4.01, 7.00)Calibrate->TitrateCalc_psKaCalculate psKa(Bjerrum Plot)Titrate->Calc_psKaExtrapolateYasuda-Shedlovsky ExtrapolationPlot psKa vs 1/DielectricCalc_psKa->ExtrapolateResultFinal Aqueous pKaExtrapolate->Result

Caption: Validated workflow for determining pKa of weak bases with low aqueous solubility.

Applications in Drug Design[6][7][8]

Understanding the pKa of difluoro-methylanilines allows for precise tuning of ADME properties:

  • Solubility: Reducing the pKa below 4.0 (e.g., using 2,4-difluoro substitution) ensures the molecule remains largely un-ionized at physiological pH (7.4), increasing lipophilicity and membrane permeability.[1]

  • Metabolic Stability: The strategic placement of fluorine at the 2- and 4-positions blocks metabolic oxidation (P450 hydroxylation) at the most reactive sites on the ring.[1]

  • Bioisosterism: The 2,6-difluoro motif is often used as a bioisostere for a carbonyl oxygen in terms of electrostatic potential, while simultaneously reducing basicity to prevent hERG channel binding (which often prefers basic amines).[1]

References

  • NIST Chemistry WebBook. 2,4-Difluoroaniline Thermochemical Data.[1][3] National Institute of Standards and Technology.[3][4] Available at: [Link][5]

  • PubChem. Compound Summary: 2,6-Difluoroaniline.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for calculated values).

The Role of 2,6-Difluoro-4-methylaniline in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher crop yields and robust pest management strategies has positioned fluorinated organic compounds as indispensable tools in the agrochemical industry. The strategic incorporation of fluorine atoms into active ingredients can dramatically enhance their efficacy, metabolic stability, and target-binding affinity. Within this chemical space, the 2,6-disubstituted aniline scaffold has emerged as a privileged structure, serving as a cornerstone for a diverse range of herbicides and insecticides. This technical guide provides an in-depth analysis of the role of 2,6-difluoro-4-methylaniline and its close structural analogues in the synthesis of next-generation agrochemicals. We will explore the unique chemical properties conferred by its substitution pattern and detail its application in the synthesis of two major classes of pesticides: acetolactate synthase (ALS) inhibiting herbicides and ryanodine receptor (RyR) modulating insecticides. Through detailed synthetic pathways, mechanistic insights, and quantitative biological data, this guide will serve as a comprehensive resource for researchers and professionals in the field of agrochemical development.

Introduction: The Fluorine Advantage in Agrochemicals

The introduction of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages:

  • Enhanced Potency: Fluorine's electron-withdrawing nature can alter the electronic properties of a molecule, often leading to stronger interactions with the target enzyme or receptor.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in target pests and the environment. This can lead to longer-lasting activity and improved field performance.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, improving its ability to cross biological membranes and reach its site of action.

Anilines, particularly those with halogen substitutions at the ortho positions (2 and 6), are critical intermediates, or "building blocks," for constructing complex agrochemical active ingredients. The 2,6-difluoro-4-methylaniline scaffold combines the benefits of fluorine with the synthetic versatility of the aniline functional group, making it a molecule of significant interest.

The 2,6-Difluoro-4-methylaniline Scaffold: A Privileged Synthetic Intermediate

2,6-Difluoro-4-methylaniline is a highly functionalized aromatic amine. Its utility in synthesis is dictated by the interplay of its three key substituents:

  • Ortho-Fluorine Atoms (C2, C6): These two fluorine atoms exert a powerful inductive electron-withdrawing effect, which decreases the basicity of the aniline nitrogen. This modulation is critical for the final binding characteristics of the agrochemical. Furthermore, their steric bulk can influence the conformation of the final molecule, locking it into a bioactive shape.

  • Para-Methyl Group (C4): The methyl group is a weak electron-donating group. Its presence can fine-tune the electronic properties of the aromatic ring and provides a site for potential metabolic oxidation, which can be important for environmental degradation pathways. It also adds lipophilicity.

  • Amine Group (-NH2): This primary amine is the key reactive handle for synthesis, readily participating in reactions such as amide bond formation and sulfonamide synthesis to build the final agrochemical structure.

While specific commercial agrochemicals listing 2,6-difluoro-4-methylaniline as a direct precursor are not broadly publicized, its structural analogues are central to major agrochemical classes. General chemical supplier literature confirms that closely related compounds like 2,6-difluoro-N-methylaniline are employed in the development of herbicides and pesticides, where their structural properties are key to enhancing the efficacy of the final product. The following sections will use these validated analogues to provide detailed, field-proven examples of how this chemical scaffold is utilized.

Case Study I: Synthesis of Triazolopyrimidine Sulfonamide Herbicides

The triazolopyrimidine sulfonamides are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, conferring high crop safety.[1] The herbicide Flumetsulam, for instance, utilizes a 2,6-difluoroaniline core. A novel and closely related herbicide, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610), serves as a perfect model for the application of this aniline scaffold.[2][3]

3.1. Synthetic Pathway Overview

The synthesis involves the coupling of the 2,6-difluoroaniline core with a pyrimidine sulfonyl chloride. The aniline's nucleophilicity is crucial for the formation of the key sulfonamide linkage that defines this herbicide class.

Herbicide Synthesis Pathway cluster_reactants Key Intermediates cluster_product Final Product Aniline 2,6-Difluoroaniline Reaction + Aniline->Reaction Base (e.g., Pyridine) Solvent (e.g., Acetonitrile) SulfonylChloride 5-Methoxy-[1,2,4]triazolo[1,5-a] pyrimidine-2-sulfonyl chloride SulfonylChloride->Reaction Herbicide N-(2,6-difluorophenyl)-5-methoxy- [1,2,4]triazolo[1,5-a]pyrimidine- 2-sulfonamide Reaction->Herbicide Sulfonamide Formation Insecticide Synthesis Pathway cluster_reactants Key Intermediates cluster_product Final Product Aniline 2,6-Difluoro-4-methylaniline Reaction + Aniline->Reaction Coupling Agent (e.g., SOCl₂, EDCI) Base, Solvent Acid Substituted Pyrazole Carboxylic Acid Acid->Reaction Insecticide Novel Fluorinated Anthranilic Diamide Reaction->Insecticide Amide Bond Formation

Sources

Methodological & Application

Procedure for converting 2,6-Difluoro-4-methylaniline free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2,6-Difluoro-4-methylaniline (CAS: 132746-13-1) is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical APIs (e.g., kinase inhibitors). While the free base is often supplied as a liquid or low-melting solid, it is prone to oxidative degradation and color formation (browning) upon storage. Converting the free base to its hydrochloride salt (CAS: 2376634-09-0) significantly enhances shelf-life stability, handling safety, and water solubility for downstream aqueous coupling reactions.

This guide details a robust, scalable protocol for this conversion. Special attention is given to the electronic suppression of basicity caused by the 2,6-difluoro substitution, which necessitates specific anhydrous conditions to ensure quantitative protonation.

Chemical Theory & Mechanistic Insight

The "Ortho Effect" and Basicity

To successfully synthesize this salt, one must understand why standard aniline protocols fail.

  • Electronic Withdrawal: Fluorine is highly electronegative (

    
    ). Two fluorine atoms at the ortho positions pull electron density away from the benzene ring and, inductively, from the nitrogen lone pair.
    
  • Steric Inhibition: The 2,6-difluoro substitution creates a "picket fence" around the amine nitrogen. While fluorine is small (Van der Waals radius

    
     Å), its proximity interferes with the solvation shell required to stabilize the resulting ammonium cation.
    

Consequence: The pKa of the conjugate acid of 2,6-difluoroaniline is approximately 1.8–2.0 , significantly lower than unsubstituted aniline (


).
  • Operational Implication: Weak acids (acetic acid) will not protonate this amine. Aqueous HCl may lead to equilibrium issues where the salt hydrolyzes back to the free base during drying. Anhydrous conditions are strictly required for high yields.

Reaction Scheme


Materials & Safety Profile

Reagents
ReagentPurityRole
2,6-Difluoro-4-methylaniline >98%Substrate (Free Base)
Ethyl Acetate (EtOAc) HPLC Grade, DrySolvent (Dissolution)
HCl in 1,4-Dioxane 4.0 MAcid Source (Anhydrous)
Diethyl Ether (Et₂O) ACS ReagentWash Solvent (Anti-solvent)
Hexanes ACS ReagentAlternative Anti-solvent
Critical Safety (PPE)
  • Toxicology: Anilines are methemoglobinemia agents.[1] Absorption through skin is rapid and toxic.

  • Engineering Controls: All operations must be performed in a fume hood .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong oxidizers.

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended)

This method avoids water entirely, preventing hydrolysis and ensuring a free-flowing, non-hygroscopic solid.

Step 1: Dissolution[2]
  • Weigh 5.0 g (34.9 mmol) of 2,6-Difluoro-4-methylaniline into a 100 mL round-bottom flask (RBF).

  • Add 25 mL of dry Ethyl Acetate (EtOAc) .

  • Stir at room temperature (20–25°C) until fully dissolved. The solution should be clear to pale yellow.

    • Note: If the starting material is dark (oxidized), treat with activated carbon for 15 minutes and filter through Celite before proceeding.

Step 2: Acidification
  • Cool the RBF in an ice-water bath to 0–5°C .

  • Dropwise, add 10.5 mL of 4M HCl in Dioxane (42 mmol, 1.2 equivalents) over 10 minutes.

    • Observation: A thick white precipitate should form immediately.

    • Why 1.2 eq? The low basicity requires excess acid to drive the equilibrium fully to the right.

  • Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes .

Step 3: Isolation[2]
  • Add 20 mL of Diethyl Ether or Hexanes to the slurry to complete precipitation (acting as an anti-solvent).

  • Filter the solid using a sintered glass funnel (porosity M).

  • Wash: Rinse the filter cake with

    
     mL of cold (0°C) Et₂O/EtOAc (1:1 mix).
    
    • Critical: Do not use water.

Step 4: Drying[3]
  • Transfer the solid to a vacuum oven.

  • Dry at 40°C under full vacuum (<10 mbar) for 4 hours.

  • Yield Target: 5.6 – 6.0 g (90–95%).

Process Visualization (Workflow)

G Start Start: 2,6-Difluoro-4-methylaniline (Free Base) Dissolve Dissolve in Anhydrous EtOAc (Conc: 0.2 g/mL) Start->Dissolve Purify Optional: Carbon Treatment (If dark colored) Dissolve->Purify If impure Acidify Add 4M HCl/Dioxane (1.2 eq) Temp: 0-5°C Dissolve->Acidify Purify->Dissolve Filtrate Precipitate Precipitation of HCl Salt Acidify->Precipitate Antisolvent Add Et2O/Hexanes (Maximize Yield) Precipitate->Antisolvent Filter Vacuum Filtration Antisolvent->Filter Wash Wash: Cold Et2O (Remove excess acid) Filter->Wash Dry Vacuum Oven Dry 40°C, 4h Wash->Dry End Final Product: HCl Salt Dry->End

Figure 1: Step-by-step workflow for the anhydrous conversion of 2,6-difluoro-4-methylaniline to its hydrochloride salt.

Characterization & Quality Control

To validate the synthesis, compare the product against the following specifications.

ParameterFree Base (Starting Material)Hydrochloride Salt (Product)Method
Appearance Clear/Yellow Liquid or Low-melt SolidWhite to Off-White Crystalline SolidVisual
Melting Point ~30–35°C (approx)> 200°C (Decomposes)Capillary MP
Solubility EtOAc, DCM, MeOHWater, MeOH, DMSO10 mg/mL
Elemental Analysis C: 64.1%, H: 5.4%, N: 10.7%C: 53.4%, H: 5.1%, N: 8.9%Combustion
¹H NMR (DMSO-d₆)

5.0 (s, 2H, NH₂)

9.5-10.5 (br s, 3H, NH₃⁺)
400 MHz NMR
Self-Validating Check:
  • The Chloride Test: Dissolve 10 mg of the product in 1 mL water. Add 2 drops of

    
     solution. A thick white precipitate (
    
    
    
    ) confirms the salt formation.
  • The pH Check: Dissolve 10 mg in 1 mL water. pH should be acidic (< 3.0). If pH is neutral, the salt has hydrolyzed or formation was incomplete.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solvent too polar or water present.Ensure EtOAc is dry. Add more Et₂O (anti-solvent) and scratch the glass to induce crystallization.
Pink/Brown Color Oxidation of aniline.Recrystallize from Isopropanol (IPA). Use activated charcoal during the initial dissolution step.[2]
Low Yield High solubility in EtOAc.Cool to -20°C before filtering. Increase the ratio of Hexanes/Ether during the wash step.
Hygroscopic Solid Excess HCl trapped in lattice.Dry for longer periods under high vacuum. Store in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved October 26, 2025, from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[4] International Journal of Quantum Chemistry, 80(6), 1107–1115. (Contextual grounding for pKa suppression).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols for Suzuki-Miyaura Coupling of Fluorinated Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Anilines and Their Synthetic Challenges

Fluorinated aniline moieties are privileged scaffolds in modern drug discovery and development. The incorporation of fluorine atoms into an aniline framework can profoundly influence key molecular properties, including metabolic stability, lipophilicity (logP), and binding affinity, by altering the electronic nature and conformation of the molecule.[1] Consequently, intermediates such as fluorinated biaryl anilines are critical building blocks for a wide range of pharmaceuticals, from oncology to neuroscience.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, prized for its functional group tolerance and generally mild conditions.[2] However, the application of this reaction to fluorinated aniline intermediates, particularly those that are electron-deficient or sterically hindered, presents a unique set of challenges. These substrates can be prone to catalyst inhibition, slow oxidative addition, and competitive side reactions.

This guide provides a detailed exploration of the critical parameters governing the successful Suzuki-Miyaura coupling of fluorinated aniline intermediates. It offers field-proven insights, optimized protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals aiming to leverage these valuable synthons.

Understanding the Core Challenges

The successful coupling of fluorinated anilines hinges on overcoming several key hurdles inherent to the substrate class:

  • Electronic Effects: The high electronegativity of fluorine renders the aryl halide more electron-deficient. While this can facilitate the rate-limiting oxidative addition step in the catalytic cycle, it can also impact subsequent steps.[3][4] The unprotected amine group, being electron-donating, can modulate this effect and potentially coordinate to the palladium center, leading to catalyst inhibition.

  • Steric Hindrance: Fluorine atoms, especially at the ortho position to the reacting halide, introduce significant steric bulk. This can impede the approach of the bulky palladium catalyst, slowing down or preventing the crucial oxidative addition step.[5]

  • Substrate Stability and Side Reactions: Fluorinated anilines, like many electron-deficient substrates, can be susceptible to side reactions. The primary competing pathways include:

    • Protodeboronation: The cleavage of the boronic acid's C-B bond by a proton source, which removes the nucleophilic partner from the catalytic cycle. This is often exacerbated by aqueous basic conditions and elevated temperatures.[6]

    • Homocoupling: The unwanted coupling of two boronic acid molecules, often driven by the presence of oxygen.[7]

    • Dehalogenation: The removal of the halide from the aniline starting material.

Navigating these challenges requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Complex1 Ar¹(X)-Pd(II)L₂ Pd0->Complex1 OxAdd Oxidative Addition Complex2 Ar¹(Ar²)-Pd(II)L₂ Complex1->Complex2 Transmetal Transmetalation Product Ar¹-Ar² (Product) Complex2->Product RedElim Reductive Elimination Product->Pd0 Reactants Ar¹-X (Fluorinated Aniline Halide) + Ar²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄, Cs₂CO₃) activates Boronic Acid

Figure 1. The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorinated aniline halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Transmetalation: The organic group (Ar²) from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimized Protocols for Fluorinated Aniline Intermediates

Success in coupling these challenging substrates often relies on moving beyond "standard" conditions. The following protocols have been optimized for efficacy and reproducibility with fluorinated aniline derivatives.

Protocol 1: General Coupling of ortho-Bromoanilines (Including Fluorinated Analogs)

This protocol is particularly effective for sterically demanding ortho-substituted bromoanilines, where traditional catalysts may fail. It leverages a modern palladacycle precatalyst that provides a highly active, monoligated Pd(0) species in situ.[5]

Reaction Scheme: Fluorinated ortho-Bromoaniline + Arylboronic Ester → Fluorinated Biaryl Aniline

Materials:

  • Electrophile: Fluorinated ortho-bromoaniline (e.g., 4-bromo-2-fluoroaniline) (1.0 equiv)

  • Nucleophile: Arylboronic acid pinacol ester (1.5 equiv)

  • Catalyst: CataCXium® A Pd G3 (Buchwald Palladacycle) (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and degassed water (3:1 v/v)

  • Atmosphere: Inert (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated ortho-bromoaniline (0.5 mmol, 1.0 equiv), the arylboronic ester (0.75 mmol, 1.5 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and the CataCXium® A Pd G3 precatalyst (0.05 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 2-MeTHF (1.5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • CataCXium® A Pd G3: This precatalyst is designed for challenging couplings. It reliably generates the active monoligated Pd(0) species needed to overcome the steric hindrance of ortho-substituents.[5]

  • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is highly effective in promoting transmetalation without being overly nucleophilic, which could lead to side reactions. Its high solubility in the aqueous phase is beneficial.

  • 2-MeTHF/Water: This solvent system provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction. 2-MeTHF is a more environmentally friendly alternative to dioxane or THF and has shown superior performance in this specific reaction.[5]

Protocol 2: Coupling of Bromoanilines with Trifluoromethyl Groups

The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group makes the aniline substrate highly electron-deficient, which can accelerate oxidative addition but may require specific ligand support.

Reaction Scheme: CF₃-substituted Bromoaniline + Arylboronic Acid → CF₃-substituted Biaryl Aniline

Materials:

  • Electrophile: e.g., 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)

  • Catalyst System:

    • Option A (Precatalyst): XPhos Pd G2 or G3 (2 mol%)[9]

    • Option B (In situ): Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) and XPhos ligand (4 mol%)[10]

  • Base: Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene, and degassed water (4:1 v/v)

  • Atmosphere: Inert (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the CF₃-substituted bromoaniline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the palladium catalyst/precatalyst to a dry reaction vessel.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 8-16 hours.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

Causality Behind Choices:

  • XPhos Ligand/Precatalyst: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. This class of ligand is exceptionally effective at promoting the oxidative addition of challenging electrophiles (including aryl chlorides and electron-deficient bromides) and stabilizing the catalytically active species.[9][10] Using a precatalyst (like XPhos Pd G2/G3) ensures a consistent 1:1 ligand-to-palladium ratio and often leads to more reproducible results.[11]

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective for a broad range of Suzuki couplings, particularly with electron-deficient substrates. It is less prone to causing ester hydrolysis than stronger bases like hydroxides.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for various fluorinated aniline substrates. Optimization may be required for specific coupling partners.

Substrate TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Solvent SystemTemp (°C)Reference(s)
ortho-Fluoro-bromoaniline CataCXium® A Pd G3 (5-10)(Pre-ligated)Cs₂CO₃ (2.0)2-MeTHF / H₂O70-80[5]
meta/para-Fluoro-bromoaniline Pd(OAc)₂ (2)SPhos or XPhos (4)K₃PO₄ (2.0)Dioxane / H₂O100[10]
CF₃-substituted Bromoaniline XPhos Pd G2/G3 (2)(Pre-ligated)K₃PO₄ (2.0)Toluene / H₂O100-110[3][9]
Di- or Tri-fluoro-bromoaniline Pd₂(dba)₃ (2)Buchwald Ligands (e.g., XPhos) (4-5)K₃PO₄ or CsF (3.0)THF / H₂ORT - 60[7][12]

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Problem: Low or No Conversion CheckReagents 1. Verify Reagent Quality - Boronic acid fresh? - Solvents anhydrous? - Base finely ground? Start->CheckReagents CheckSetup 2. Assess Reaction Setup - Atmosphere truly inert? - Degassing sufficient? - Adequate stirring? CheckReagents->CheckSetup ChangeCatalyst 3. Modify Catalyst System - Increase catalyst loading? - Switch to a bulkier ligand (e.g., PPh₃ → XPhos)? - Use a precatalyst (e.g., Palladacycle)? CheckSetup->ChangeCatalyst ChangeConditions 4. Adjust Reaction Conditions - Screen different bases (K₃PO₄, Cs₂CO₃, KF)? - Screen solvents (Dioxane, Toluene, 2-MeTHF)? - Increase temperature cautiously? ChangeCatalyst->ChangeConditions Success Successful Coupling ChangeConditions->Success SideReaction Problem: Side Products Observed (e.g., Homocoupling, Protodeboronation) SolveHomocoupling Address Homocoupling: - Rigorous deoxygenation - Use Pd(0) source directly - Avoid large excess of boronic acid SideReaction->SolveHomocoupling SolveProtodeboronation Address Protodeboronation: - Use boronic ester (MIDA, pinacol) - Use anhydrous conditions - Use fluoride-based base (KF, CsF) SideReaction->SolveProtodeboronation SolveHomocoupling->Success SolveProtodeboronation->Success

Figure 2. A logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of fluorinated anilines.

Conclusion

The Suzuki-Miyaura coupling of fluorinated aniline intermediates is a formidable yet achievable transformation that unlocks access to a vast chemical space for drug discovery and materials science. Success is predicated on a rational understanding of the substrate-specific challenges—namely, the electronic and steric effects of fluorine substituents. By moving beyond standard conditions and employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, appropriate bases like cesium carbonate or potassium phosphate, and optimized solvent systems, researchers can reliably and efficiently synthesize these high-value compounds. The protocols and troubleshooting guides presented herein serve as a robust starting point for navigating the complexities of these reactions and accelerating the development of next-generation chemical entities.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Couturier, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

  • NIH Public Access. (2014). Researcher.Life. [Link]

  • Linstadt, R. T. H., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2021). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Menberu, W., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Myers, A. (Date not available). The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]

  • Vitaku, E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

Sources

Application Note: Scalable Synthesis of 2,6-Difluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It prioritizes the Halogenation-Cross Coupling (Select-Link) pathway as the most reliable, regioselective, and scalable route, explicitly addressing the pitfalls of alternative methods like direct nitration.

Abstract

2,6-Difluoro-4-methylaniline hydrochloride is a critical aniline intermediate used in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. While 2,6-difluoroaniline is readily available, the selective introduction of a methyl group at the 4-position presents a regiochemical challenge. Direct nitration of 3,5-difluorotoluene typically yields the undesired 2-nitro isomer. This guide details a robust, scalable "Select-Link" protocol involving the regioselective bromination of 2,6-difluoroaniline followed by a Palladium-catalyzed Suzuki-Miyaura methylation. This route guarantees the correct substitution pattern, high purity (>99%), and scalability from gram to kilogram quantities.

Route Analysis & Strategy

The synthesis of polysubstituted anilines requires careful orchestration of directing effects. We evaluated two primary potential routes:

Route A: Nitration of 3,5-Difluorotoluene (NOT RECOMMENDED)
  • Mechanism: Electrophilic aromatic substitution on 3,5-difluorotoluene.

  • Outcome: The methyl group (activator) directs ortho/para. The fluorine atoms (deactivators but ortho/para directors) direct to positions relative to themselves.

  • Failure Mode: Experimental data indicates that nitration favors the position para to the fluorine atom (Position 2/6) rather than the sterically crowded position between the two fluorines (Position 4). This yields 2-methyl-4,6-difluoroaniline (via 2-nitro isomer), which is the wrong regioisomer.

Route B: The "Select-Link" Protocol (RECOMMENDED)
  • Mechanism: Bromination of 2,6-difluoroaniline followed by cross-coupling.

  • Step 1 (Select): The amino group strongly activates the 4-position (para). The 2 and 6 positions are blocked by fluorine. Bromination is exclusively directed to C4.

  • Step 2 (Link): The C-Br bond is replaced by a C-Me bond using a Suzuki-Miyaura coupling.

  • Outcome: 100% Regioselectivity for 2,6-difluoro-4-methylaniline .

RouteComparison Start_Nitro 3,5-Difluorotoluene Nitro_Step Nitration (HNO3/H2SO4) Start_Nitro->Nitro_Step Wrong_Product 2-Nitro-3,5-difluorotoluene (Major Isomer) Nitro_Step->Wrong_Product Regioselectivity issues Wrong_Amine 2-Methyl-4,6-difluoroaniline (WRONG TARGET) Wrong_Product->Wrong_Amine Reduction Start_Bromo 2,6-Difluoroaniline Bromo_Step Bromination (Br2/AcOH) Start_Bromo->Bromo_Step Inter_Bromo 4-Bromo-2,6-difluoroaniline Bromo_Step->Inter_Bromo 100% Para-Selectivity Methyl_Step Suzuki Coupling (MeB(OH)2, Pd) Inter_Bromo->Methyl_Step Target 2,6-Difluoro-4-methylaniline (CORRECT TARGET) Methyl_Step->Target C-C Bond Formation

Figure 1: Comparison of synthetic pathways. Route B (bottom) ensures correct regiochemistry.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-2,6-difluoroaniline. Scale: 100 g basis.

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Bromine (Br2) (1.05 equiv)

  • Glacial Acetic Acid (Solvent, 5-7 vol)

  • Sodium Acetate (Buffer, 1.1 equiv)

Procedure:

  • Setup: Charge a 1L 3-neck round-bottom flask (RBF) with 2,6-difluoroaniline (100 g, 0.775 mol) and Glacial Acetic Acid (500 mL). Add Sodium Acetate (70 g) to buffer the HBr generated.

  • Addition: Cool the mixture to 15°C. Add Bromine (130 g, 41.5 mL) dropwise via an addition funnel over 60 minutes. Caution: Exothermic. Maintain internal temperature <25°C.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting material should be consumed.

  • Quench: Pour the reaction mixture into Ice Water (1.5 L) containing Sodium Bisulfite (10 g) to quench excess bromine.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the solid.[1]

  • Purification: Wash the filter cake with water (3 x 200 mL) to remove acetic acid. Dry in a vacuum oven at 45°C.

  • Yield: Expect 90-95% yield (~150 g).

  • QC Check: Melting point (68-70°C) and GC-MS (M+ 207/209).

Phase 2: Palladium-Catalyzed Methylation (Suzuki-Miyaura)

Objective: Conversion of Aryl Bromide to Aryl Methyl. Note: Methylboronic acid is used here for clean conversion. For industrial cost-reduction, trimethylboroxine can be substituted with stoichiometry adjustments.

Reagents:

  • 4-Bromo-2,6-difluoroaniline (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Pd(dppf)Cl2·DCM (0.02 equiv / 2 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inertion: Charge a reactor with 4-Bromo-2,6-difluoroaniline (50 g, 0.24 mol), Methylboronic acid (21.5 g, 0.36 mol), and K2CO3 (99.5 g, 0.72 mol). Cycle Nitrogen/Vacuum 3 times to remove oxygen.

  • Solvent Addition: Add degassed 1,4-Dioxane (400 mL) and Water (100 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3.9 g).

  • Reaction: Heat the mixture to reflux (85-90°C) for 12-16 hours. Critical: Vigorous stirring is required for the biphasic system.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with Water (500 mL) and extract with EtOAc (3 x 200 mL).

  • Washing: Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude brown oil.

  • Purification: Distillation under reduced pressure (vacuum distillation) is recommended to obtain the pure free base as a colorless oil.

Phase 3: Salt Formation (Hydrochloride)

Objective: Stabilization of the aniline as a solid salt.

Procedure:

  • Dissolution: Dissolve the purified 2,6-difluoro-4-methylaniline oil (30 g) in Diethyl Ether or MTBE (150 mL). Cool to 0-5°C.

  • Acidification: Slowly add HCl (4M in Dioxane or 2M in Ether) (1.2 equiv) dropwise. A white precipitate will form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Filtration: Filter the white solid under Nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over P2O5.

  • Final Product: 2,6-Difluoro-4-methylaniline Hydrochloride. White crystalline solid.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5%HPLC (C18, ACN/H2O)
1H NMR (DMSO-d6) δ 10.5 (br s, 3H, NH3+), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, CH3)400 MHz NMR
Mass Spec [M-HCl]+ = 143.1LC-MS (ESI+)
Melting Point > 200°C (dec)Capillary Method

Process Workflow Diagram

Workflow Step1 Reagent Charging (2,6-Difluoroaniline + Br2) Step2 Bromination Reaction (20°C, 2h) Step1->Step2 Step3 Quench & Filtration (Isolate 4-Bromo intermediate) Step2->Step3 Step4 Suzuki Coupling (Pd Cat, Methylboronic Acid) Step3->Step4 Dry Intermediate Step5 Pd Removal & Extraction (Celite filtration) Step4->Step5 Step6 Salt Formation (HCl/Ether) Step5->Step6 Purified Free Base Final Final Product Packaging (Inert Atmosphere) Step6->Final

Figure 2: Operational workflow for the synthesis of 2,6-Difluoro-4-methylaniline HCl.

Safety & Handling

  • Bromine: Highly corrosive and toxic. Handle in a fume hood. Use Sodium Thiosulfate/Bisulfite for spill control.

  • Palladium Residues: Heavy metal waste must be segregated. Ensure final product is tested for Pd levels (<10 ppm for pharma applications).

  • Hydroscopic Salt: The HCl salt can be hygroscopic. Store under Argon or Nitrogen in tightly sealed containers.

References

  • Synthesis of 4-Bromo-2,6-difluoroaniline

    • Source: ChemicalBook / PrepChem Protocols.
    • Context: Standard protocol for regioselective bromination of deactiv
  • Nitration Regioselectivity of Fluorotoluenes

    • Title: Solid acid catalysts for fluorotoluene nitration using nitric acid.[2]

    • Source: ResearchG
    • Context: Confirms that nitration of 3,5-difluorotoluene favors the 2-position (wrong isomer).
  • Suzuki-Miyaura Coupling on Anilines

    • Title: Palladium-Catalyzed Methyl
    • Source: Organic Syntheses / NIH.
    • Context: General methodology for converting Aryl-Br to Aryl-Me.
  • 2,6-Difluoroaniline Preparation

    • Title: Process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.[3][4]

    • Source: Google P
    • Context: Background on the starting material availability.[5][4][6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Electrophilic Chlorination of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the technical challenges associated with the monochlorination of 2,6-difluoro-4-methylaniline (DFMA) to produce 3-chloro-2,6-difluoro-4-methylaniline .

The Core Challenge: DFMA contains a strongly activating amino group (


) and a weakly activating methyl group.[1] Although the 2,6-fluorines are electron-withdrawing, the ring remains highly activated toward Electrophilic Aromatic Substitution (EAS).[1] The primary failure modes causing yield loss are:
  • Over-chlorination: Formation of 3,5-dichloro-2,6-difluoro-4-methylaniline.[1]

  • Oxidative Degradation: Formation of quinoid-like tars (aniline black) due to the sensitivity of the free amine to strong oxidizers like

    
     gas.
    

This guide prioritizes the N-Chlorosuccinimide (NCS) protocol over


 gas or 

for bench-to-pilot scale optimization, as it offers the highest selectivity and yield stability.[1]

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to maximize Path A while suppressing Path B (over-reaction) and Path C (oxidation).

ReactionPathways Start Start: 2,6-Difluoro- 4-methylaniline Target Target: 3-Chloro- 2,6-difluoro-4-methylaniline Start->Target Monochlorination (NCS, 1.0 eq, <40°C) Tar Loss: Oxidative Tars (Azo/Quinoid species) Start->Tar Oxidation (Cl2 gas, Metal ions, O2) Over Impurity: 3,5-Dichloro- 2,6-difluoro-4-methylaniline Target->Over Over-chlorination (Excess reagent, High T)

Figure 1: Reaction pathways showing the narrow window for the target monochlorinated product.

Standardized Protocol (The "Gold Standard")

Do not rely on direct chlorination with chlorine gas unless you have specialized flow chemistry equipment.[1] For batch reactors, NCS in Acetonitrile is the self-validating system of choice.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: 2,6-Difluoro-4-methylaniline (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.00 - 1.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous preferred)[1]

  • Temperature: 25°C to 45°C (Substrate dependent)[1]

Step-by-Step Workflow
  • Dissolution: Dissolve DFMA in Acetonitrile (5-10 volumes). Ensure the solution is clear.

  • Controlled Addition: Add NCS portion-wise over 30-60 minutes. Crucial: Do not dump NCS all at once.[1] An exotherm will promote di-chlorination.[1]

  • Monitoring: Monitor via HPLC/GC after 2 hours.

    • Checkpoint: If >5% starting material remains, add 0.05 eq NCS.[1]

  • Quench: Once conversion >98%, quench with 10% Sodium Bisulfite (

    
    ) solution to destroy unreacted chlorinating agent.
    
  • Workup: Remove ACN under reduced pressure. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine.[1]

Troubleshooting Guide & FAQs

Module A: Yield is Low (<70%) or Reaction is "Stuck"

Q: I added 1.0 equivalent of NCS, but the reaction stalled at 80% conversion. Should I add heat? A: Proceed with caution. Heating activated anilines with chlorinating agents often accelerates oxidation (tarring) faster than chlorination.[1]

  • Diagnosis: Check your NCS quality.[1] Old NCS degrades to succinimide and HCl. If your NCS smells strongly of chlorine or is yellow/crusty, it has degraded. Recrystallize it from benzene/acetic acid or buy fresh.[1]

  • Correction: Add 0.1 equiv of fresh NCS and stir at room temperature for 2 more hours. Do not exceed 50°C.

Q: My isolated yield is low despite high conversion. Where did the product go? A: Check your workup pH. Anilines can form salts. If you quenched with acidic water and didn't neutralize, your product is likely trapped in the aqueous layer as the hydrochloride salt.

  • Validation: Take a sample of your aqueous waste, adjust pH to >9 with NaOH, and extract with EtOAc. If you recover product, your workup pH was too low.

Module B: Selectivity Issues (Over-chlorination)

Q: I am seeing 10-15% of the 3,5-dichloro impurity. How do I stop this? A: This is a kinetic control issue. The monochloro product is still activated (though slightly less than the starting material). If local concentration of NCS is high, the monochloro product will grab a second chlorine atom.

  • Fix 1 (Dilution): Increase solvent volume from 5V to 10V.

  • Fix 2 (Addition Rate): Add NCS as a solution in ACN dropwise over 2 hours rather than as a solid. This keeps the instantaneous concentration of Cl low.

  • Fix 3 (Temperature): Lower the reaction temperature to 0-10°C. Selectivity improves at lower temperatures, though reaction time will increase.

Module C: Product Appearance (Dark/Tar formation)

Q: The reaction mixture turned black/dark purple. Is my product ruined? A: Likely oxidative degradation. Free anilines oxidize easily to quinones and azo-linkages in the presence of oxidizers.

  • Cause: Presence of metal ions (Fe, Cu) or moisture can catalyze oxidation.[2]

  • Fix:

    • Use Glass-lined or clean glass equipment (avoid rusty spatulas/needles).[1]

    • Degas solvents with Nitrogen/Argon before use.[1]

    • Switch from

      
       gas to NCS (milder potential).[1]
      
    • Add a radical inhibitor (e.g., BHT) in trace amounts if a radical mechanism is suspected (rare for NCS, but possible).[1]

Comparative Data: Reagent Selection

The following table summarizes why NCS is the preferred reagent for this specific substrate.

ParameterChlorine Gas (

)
Sulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)
Active Species

(Aggressive)

/


(stabilized)
By-products HCl gas (Strong Acid)HCl +

(Gas evolution)
Succinimide (Neutral solid)
Selectivity Low (High di-chloro risk)ModerateHigh
Oxidation Risk High (Tars likely)ModerateLow
Rec.[1] Solvent

/


Acetonitrile / DMF

Decision Tree for Troubleshooting

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Root Problem Detected Issue1 High Impurity (>5% Dichloro) Root->Issue1 Issue2 Low Conversion (<90%) Root->Issue2 Issue3 Black Tar / Decomposition Root->Issue3 Sol1 Reduce Temp to 0°C Slow Addition Issue1->Sol1 Sol2 Check Stoichiometry (Max 1.0 eq) Issue1->Sol2 Sol3 Check NCS Activity (Iodometric Titration) Issue2->Sol3 Sol4 Increase Time (Do NOT heat >50°C) Issue2->Sol4 Sol5 Switch Solvent to ACN Degas with N2 Issue3->Sol5 Sol6 Avoid Metal Contamination Issue3->Sol6

Figure 2: Diagnostic logic for correcting yield deviations.

References

  • Preparation of 4-chloro-2,6-dialkylanilines. (US Patent 4401833A).[1] Describes the challenges of chlorinating 2,6-substituted anilines and the use of specific solvent systems to improve yield.

  • N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal.[1] Provides mechanistic grounding for the use of NCS as a mild, selective chlorinating agent for electron-rich aromatics.

  • Regioselective chlorination of unprotected anilines. Beilstein Journal of Organic Chemistry. Discusses the kinetics of aniline chlorination and the prevention of oxidation by-products.

  • Process for the preparation of 3-chloro-2-methylaniline. (CN100427458C).[1] While a different substrate, this patent illustrates the industrial standard for chlorinating methyl-anilines using polar solvents to control regioselectivity.

Sources

Overcoming steric hindrance in 2,6-difluoroaniline coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with 2,6-difluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the inherent steric hindrance of this valuable building block. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with 2,6-difluoroaniline.

Q1: Why are coupling reactions with 2,6-difluoroaniline so challenging?

A1: The primary challenge is severe steric hindrance. The two fluorine atoms positioned ortho to the amine group physically block the nitrogen's approach to the metal center of the catalyst. This impediment can dramatically slow down or entirely prevent key steps in the catalytic cycle, such as reductive elimination in Buchwald-Hartwig aminations, leading to low or no product formation.[1] Additionally, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline nitrogen, further compounding the issue.

Q2: My Buchwald-Hartwig reaction with 2,6-difluoroaniline isn't working. What is the first thing I should change?

A2: The first and most critical parameter to evaluate is your ligand choice. Standard phosphine ligands like PPh₃ or even some bidentate ligands like DPPF are often ineffective. You must use a ligand specifically designed to overcome steric challenges.[1][2] We recommend switching to a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are engineered to promote the formation of a highly active, monoligated palladium(0) species, which is less sterically crowded and more capable of engaging with the hindered aniline.[3][4]

Q3: I see hydrodehalogenation of my aryl halide starting material instead of the desired coupled product. What causes this?

A3: Hydrodehalogenation (HDH) is a common side reaction where the aryl halide is reduced to the corresponding arene.[5][6] This often occurs when the desired coupling step is slow, allowing competing pathways to dominate. Potential causes include:

  • Insufficiently active catalyst: The catalytic cycle stalls before the amine couples.

  • Presence of a hydrogen source: Water, alcohols, or even the amine itself can serve as a proton source.[6]

  • β-Hydride Elimination: If the ligand or substrate contains β-hydrogens, this can be a competing pathway.[7][8] Switching to a more active catalyst system (e.g., a more sterically demanding ligand) and ensuring rigorously anhydrous conditions can mitigate this issue.

Q4: Can I use Suzuki or Sonogashira couplings with 2,6-difluoroaniline?

A4: Yes, but they present their own challenges. For a Suzuki reaction to form a C-N bond (a variant of the Buchwald-Hartwig amination using a boronic acid derivative of the aniline), the steric hindrance remains the primary obstacle. For Sonogashira coupling to an aryl halide that also contains the 2,6-difluoroaniline moiety, the key is ensuring the C-C bond formation is efficient without interference from the aniline group. In all cases, specialized, sterically demanding ligands are crucial for success.[9][10][11]

Section 2: Troubleshooting Guide for Buchwald-Hartwig Amination

This section provides a systematic approach to troubleshooting the most common C-N cross-coupling reaction involving 2,6-difluoroaniline.

Problem 1: Low to No Conversion of Starting Materials

If you observe both your aryl halide and 2,6-difluoroaniline remaining largely unreacted, the catalytic cycle is likely not initiating or is extremely sluggish.

start Low / No Conversion check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Purity? start->check_reagents ligand Switch to Bulky Ligand (e.g., GPhos, AdFast, RuPhos) check_catalyst->ligand Ligand is key for steric hindrance precatalyst Use a Pre-formed Pd(0) Precatalyst (e.g., G3/G4) check_catalyst->precatalyst In situ reduction of Pd(II) can be inefficient temperature Increase Temperature (e.g., 100-120 °C) check_conditions->temperature Overcomes activation energy barrier base Switch to Stronger, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) check_conditions->base Ensures amine deprotonation degas Ensure Rigorous Degassing (Solvent & Headspace) check_reagents->degas O₂ poisons Pd(0) catalyst purity Purify Amine/Halide Use Anhydrous Solvent check_reagents->purity Impurities can inhibit catalysis

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • The Ligand is Paramount: The choice of ligand is the single most important factor. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") was a breakthrough for coupling hindered substrates.[2][3] These ligands stabilize the highly reactive monoligated L₁Pd(0) species, which is necessary for oxidative addition to occur with a sterically demanding partner.[3][4]

  • Precatalyst Generation: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state.[12] This step can be inefficient and is a common point of failure. Using well-defined, air-stable Pd(0) precatalysts (often denoted as G3 or G4 precatalysts) ensures that the active catalyst is generated cleanly and efficiently upon exposure to the base.[13]

  • Base and Temperature: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the weakly nucleophilic 2,6-difluoroaniline.[12] Higher temperatures (typically 100-120 °C in solvents like toluene or dioxane) provide the necessary energy to overcome the high activation barriers associated with these sterically challenging couplings.

Catalyst ComponentRationaleRecommended Examples
Palladium Source Use of air-stable precatalysts ensures reliable generation of the active Pd(0) species.G3/G4 Palladacycles
Ligand Must be bulky and electron-rich to promote monoligation and accelerate reductive elimination.[3]AdFast, RuPhos, BrettPhos[14][15][16]
Base Strong, non-nucleophilic base is required for efficient deprotonation of the hindered amine.NaOtBu, LHMDS, K₃PO₄
Solvent Aprotic, higher-boiling solvents are standard.Toluene, Dioxane, CPME
Problem 2: Side Product Formation (Dehalogenation, Ether Formation)

If your starting materials are consumed but the desired product yield is low, competing side reactions are likely occurring.

Causality Explained:

  • Hydrodehalogenation (HDH): This occurs when the catalytic cycle is intercepted by a proton source before C-N bond formation can happen.[5][6] For fluorinated substrates, water is a potential hydrogen source.[6] The key to suppression is to accelerate the desired C-N coupling so it outcompetes the HDH pathway. This again points to using a more active catalyst system (i.e., a better ligand).

  • Ether Formation (ArOtBu): When using NaOtBu as a base, the tert-butoxide anion can act as a nucleophile, coupling with the aryl halide to form an undesired aryl tert-butyl ether. This becomes significant when the concentration or reactivity of the amine is low.[7] Ensure the 2,6-difluoroaniline is pure and that the reaction is sufficiently heated to promote the desired amination.

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use a freshly opened bottle of anhydrous toluene or dioxane, or pass the solvent through a purification system (e.g., alumina column).

    • Use a highly active precatalyst, such as RuPhos Pd G3 (1-2 mol%).

    • Ensure the 2,6-difluoroaniline is of high purity. If necessary, filter a solution of it through a small plug of activated alumina.[13]

    • Use a strong base like NaOtBu (1.5 equivalents). Handle the base in a glovebox if possible.

  • Reaction Setup:

    • To the reaction flask, add the aryl halide (1.0 equiv), the RuPhos Pd G3 precatalyst, and the NaOtBu under an inert atmosphere.

    • Add the anhydrous solvent via syringe.

    • Add the 2,6-difluoroaniline (1.2 equiv) via syringe.

    • Seal the vessel and begin vigorous stirring.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon. This is crucial to remove any dissolved oxygen that can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100-110 °C and monitor by LC-MS. The use of a highly active catalyst system should promote the desired C-N coupling at a rate that significantly outpaces the hydrodehalogenation pathway.

Section 3: Guide to Other Coupling Reactions

While Buchwald-Hartwig amination is most common, other couplings are relevant.

Suzuki-Miyaura Coupling

To form a biaryl structure where one ring is derived from 2,6-difluoroaniline, a boronic acid/ester of the aniline is required. The steric hindrance challenge remains.

Key Considerations:

  • Ligand Choice: N-heterocyclic carbene (NHC) ligands or highly bulky phosphines are often required for coupling tetra-ortho-substituted biaryls.[9][17][18]

  • Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often sufficient and can be more compatible with the boronic acid functional group.

  • Side Reaction - Protodeboronation: This is the cleavage of the C-B bond by a proton source, destroying the boronic acid.[19] Paradoxically, some bulky phosphine ligands can accelerate this side reaction, requiring careful optimization.[19]

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide. If the 2,6-difluoroaniline moiety is present on the aryl halide, the reaction is generally feasible as the amine is not directly involved in the catalytic cycle.

Key Considerations:

  • Catalyst System: The standard Sonogashira system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11][20][21]

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used to neutralize the HX generated.[11]

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a palladium catalyst with a more specialized ligand.[20]

start Plan Sonogashira Coupling check_substrate Substrate Sensitive to Copper? start->check_substrate standard Use Standard Conditions: Pd(PPh₃)₂Cl₂ / CuI / Amine Base check_substrate->standard No copper_free Use Copper-Free Conditions: Pd Catalyst / Specialized Ligand check_substrate->copper_free Yes homocoupling Observe Alkyne Homocoupling (Glaser coupling)? standard->homocoupling copper_free->homocoupling troubleshoot Ensure Rigorous Anaerobic Conditions Re-evaluate Base/Solvent homocoupling->troubleshoot Yes

Caption: Decision tree for Sonogashira reaction conditions.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Catalysis Science & Technology. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Journal of the American Chemical Society. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Reddit. Available at: [Link]

  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Weighing, and Usage of Fluorinated Amine Hydrochloride Salts Ticket ID: T-FL-HCl-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Fluorine Effect" on Salt Stability

Why is this happening? You are likely encountering issues because fluorinated amines are significantly weaker bases than their non-fluorinated counterparts. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (


), pulling electron density away from the nitrogen center.
  • The Mechanism: This lowers the pKa of the conjugate acid (often by ~1.7 units per

    
    -fluorine atom).[1]
    
  • The Consequence: The ionic bond between the amine and the HCl is weaker. Consequently, the lattice energy of the crystal is often insufficient to resist the hydration energy provided by atmospheric moisture. These salts don't just get "wet"; they undergo deliquescence , dissolving into their own absorbed water, and can even dissociate to release HCl gas, reverting to the free amine.

Module 1: Storage & Environmental Control

Status: Critical / First Line of Defense

FAQ: Storage Protocols

Q: My salt arrived as a solid but turned into a soup inside the septum vial. Is it ruined? A: Not necessarily, but its stoichiometry is compromised. If the compound has not hydrolyzed (fluorinated amines are generally chemically stable, just physically unstable), you can recover it (see Module 3). For future storage, septum vials are insufficient for long-term storage of highly hygroscopic salts as they allow slow moisture permeation.

Q: Can I store these salts in a standard -20°C freezer? A: Only if double-contained. Cold surfaces condense moisture rapidly upon removal.

  • Protocol: Place the primary vial inside a secondary jar containing desiccant (e.g., Drierite™ or silica gel) and seal the outer jar with Parafilm. Allow the entire assembly to reach room temperature before opening to prevent condensation on the salt itself.

Visual Workflow: Storage Logic

The following decision tree outlines the correct storage location based on the material's Critical Relative Humidity (CRH).

StorageLogic Start New Material Receipt CheckCoA Check CoA / MSDS for Hygroscopicity Start->CheckCoA IsHygro Is Material Hygroscopic? CheckCoA->IsHygro Standard Standard Cabinet (T < 25°C, Dark) IsHygro->Standard No Sensitive Desiccator Cabinet (Silica Gel/Drierite) IsHygro->Sensitive Yes (Mild) Critical Glovebox / Schlenk (Inert Atmosphere) IsHygro->Critical Yes (Severe/Deliquescent)

Figure 1: Decision matrix for storage of fluorinated amine salts based on hygroscopic severity.

Module 2: Accurate Weighing & Stoichiometry

Status: High Risk of Experimental Error

The Problem: Standard weighing (taring a weigh boat and adding solid) is invalid for these salts. In the 30 seconds it takes to weigh, the sample can absorb 2-5% of its weight in water, skewing your molar equivalents.

Protocol: Closed-Vessel Difference Weighing

Use this method for any reaction requiring precise stoichiometry (e.g., EDC couplings, Buchwald-Hartwig).

  • Prepare the Source: Dry the bulk bottle in a desiccator overnight before use.

  • Tare the Transfer Vessel: Place a capped vial containing the salt onto the balance. Record the Total Weight (

    
    ).
    
  • Transfer: Remove the vial from the balance, open it quickly, pour/spatula the approximate amount into your reaction vessel, and immediately recap the source vial.

  • Re-weigh: Place the capped source vial back on the balance. Record the Remaining Weight (

    
    ).
    
  • Calculate: Mass delivered =

    
    .
    

Why this works: The balance never measures the "wet" salt exposed to air. It only measures the loss of mass from the closed environment.

Visual Workflow: Difference Weighing

WeighingProtocol Step1 1. Tare Balance with CAPPED Source Vial Step2 2. Remove Vial & Open Quickly Step1->Step2 Step3 3. Transfer Solid to Reaction Flask Step2->Step3 Step4 4. Immediately Recap Source Vial Step3->Step4 Step5 5. Weigh CAPPED Vial Again Step4->Step5 Calc Mass = (Step 1) - (Step 5) Step5->Calc

Figure 2: The "Difference Weighing" technique minimizes atmospheric exposure during mass measurement.

Module 3: Drying & Recovery

Status: Corrective Action

If your salt has clumped or liquefied, you must dry it to restore the correct molecular weight basis.

Troubleshooting Guide: Drying Methods
MethodSuitabilityNotes
High Vacuum (Room Temp) Best Connect a flask to a Schlenk line (<0.1 mbar) for 12-24h.
Vacuum Desiccator (

)
Excellent Phosphorus pentoxide is the gold standard for acidic salts.
Vacuum Oven (>40°C) Risky Fluorinated amine salts often have lower melting points. Check m.p. first!
Lyophilization (Freeze Drying) Good Dissolve in water, freeze, and sublime. Good for "soupy" samples.
Detailed Protocol: Desiccator Drying with
  • Safety: Wear gloves and goggles.[2]

    
     is corrosive.
    
  • Setup: Place a tray of fresh

    
     in the bottom of a vacuum desiccator.
    
  • Sample: Place the uncapped vial of wet salt on the ceramic plate.

  • Vacuum: Apply vacuum slowly to avoid "bumping" the powder.

  • Time: Leave under static vacuum for 24 hours.

  • Verification: Weigh, dry for 2 more hours, and weigh again. If mass is constant, it is dry.

Module 4: Chemical Compatibility & Reaction Setup

Status: Advanced Application

Issue: Excess HCl from the salt can quench nucleophiles or hydrolyze sensitive protecting groups (e.g., Boc, TBS). Solution: Because fluorinated amines are weak bases, the HCl is loosely held. You must neutralize it effectively.

Comparison of Neutralization Strategies
StrategyProcedureProsCons
In-Situ Neutralization Add excess base (e.g., DIPEA, TEA) directly to the reaction.Fast, no extra steps.Generates amine-HCl salts that may precipitate and clog stir bars.
Free-Basing (Extraction) Dissolve salt in aq.

, extract with DCM, dry, and concentrate.
Removes HCl completely.Fluorinated free amines are often volatile! Do not rotovap to dryness.
Scavenger Resins Add basic resin (e.g., Amberlyst A-21) to the solution.Clean, no aqueous workup.Expensive; resin swelling requires solvent compatibility.
Visual Workflow: Free-Basing Logic

FreeBasing Start Start: Fluorinated Amine HCl Salt VolatileCheck Is Free Amine Volatile? (MW < 150?) Start->VolatileCheck PathA Method A: In-Situ (Add 3-5 eq. DIPEA) VolatileCheck->PathA Yes (High Risk) PathB Method B: Biphasic Extraction (DCM / NaHCO3) VolatileCheck->PathB No (Stable) Warning CRITICAL: Do not concentrate to dryness! Use solution directly. PathB->Warning

Figure 3: Strategy for neutralizing HCl salts without losing the fluorinated amine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (See Chapter 2 on Hygroscopicity and Salt Selection). Link

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Reference for "Weighing by Difference" protocols).
  • Pande, C. S., & McMenamin, J. P. (1974). A simple method for drying hygroscopic amines. Journal of Chemical Education, 51(2), 97. Link

Sources

Technical Support Center: Minimizing Side Reactions During the Deprotection of N-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing solutions for the challenges encountered during the deprotection of N-methylaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize common side reactions, ensuring the integrity and purity of your final products.

Introduction

N-methylaniline derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic use of protecting groups is often necessary to mask the reactivity of the secondary amine during synthetic sequences. However, the deprotection step can be fraught with challenges, leading to undesired side products that complicate purification and reduce overall yield. This guide provides a comprehensive overview of common issues and their solutions, grounded in mechanistic understanding and field-proven protocols.

Frequently Asked questions (FAQs)

Q1: What is the most common side reaction during the acid-catalyzed deprotection of N-Boc-N-methylaniline?

A1: The primary side reaction is N-tert-butylation. During the cleavage of the tert-butoxycarbonyl (Boc) group with a strong acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1] This electrophilic species can then be attacked by the newly deprotected, nucleophilic N-methylaniline, leading to the formation of N-tert-butyl-N-methylaniline as a significant byproduct. This side reaction is particularly problematic for electron-rich anilines.

Q2: How can I prevent N-alkylation during the hydrogenolysis of an N-Cbz-N-methylaniline derivative?

A2: N-alkylation during the deprotection of a benzyloxycarbonyl (Cbz) group via hydrogenolysis is less common than with acid-labile groups but can still occur, especially if the reaction is sluggish or if reactive intermediates are present. The primary concern is often incomplete reaction or catalyst poisoning. To ensure a clean deprotection, use a fresh, high-quality palladium catalyst and ensure the system is free of catalyst poisons like sulfur-containing compounds. If N-benzylation is observed, it may arise from side reactions involving the benzyl group. In such cases, alternative, non-reductive deprotection methods, such as using strong acids like HBr in acetic acid, might be considered, provided other functional groups are compatible.[2]

Q3: During the deprotection of an N-Fmoc-N-methylaniline derivative with piperidine, I observe an unexpected adduct. What is it and how can I avoid it?

A3: The deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF) as a byproduct.[3][4] Piperidine, the base used for deprotection, also acts as a scavenger, trapping the reactive DBF to form a stable adduct.[3][4] If the scavenging is inefficient, the deprotected N-methylaniline can react with DBF, leading to the formation of a bulky N-(9H-fluoren-9-yl)-N-methylaniline adduct, which can be difficult to remove. Ensuring a sufficient excess of piperidine and adequate reaction time generally prevents this side reaction.

Q4: What are scavengers and why are they essential in deprotection reactions?

A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" reactive electrophilic species, such as carbocations, that are generated during the cleavage of protecting groups.[1][5] By reacting with these electrophiles at a faster rate than the desired product, scavengers prevent the formation of alkylated or other modified byproducts, leading to a cleaner reaction profile and higher yield of the target compound.[1]

Troubleshooting Guides

Issue 1: N-tert-Butylation during N-Boc-N-methylaniline Deprotection

Symptom: You observe a significant byproduct with a mass corresponding to the addition of a tert-butyl group to your N-methylaniline derivative in your HPLC or LC-MS analysis after TFA-mediated deprotection.

Causality: The generation of the tert-butyl cation from the Boc group in the acidic medium is the root cause. The deprotected N-methylaniline, being a good nucleophile, competes with other nucleophiles in the reaction mixture to trap this cation.

Troubleshooting Workflow:

G start N-tert-butylation observed scavenger Incorporate a Scavenger Cocktail start->scavenger Primary Solution conditions Optimize Reaction Conditions scavenger->conditions If side reaction persists end Clean Deprotection scavenger->end Successful acid Consider Alternative Acids conditions->acid For highly sensitive substrates conditions->end Successful acid->end Successful

Troubleshooting Workflow for N-tert-Butylation

Detailed Protocols & Solutions:

  • Incorporate a Scavenger Cocktail: This is the most effective strategy. Scavengers with different properties can be used in combination to ensure efficient trapping of the tert-butyl cation.

    • Protocol 1.1: Standard Scavenger Cocktail

      • Dissolve the N-Boc-N-methylaniline derivative in dichloromethane (DCM).

      • Add a scavenger cocktail of triisopropylsilane (TIS) and water. A common ratio is 95:2.5:2.5 (TFA:H₂O:TIS).[1]

      • Add trifluoroacetic acid (TFA) and stir at room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, remove the volatiles in vacuo.

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at 0 °C to reduce the rate of the side reaction.

    • Concentration: Use a more dilute solution to disfavor the bimolecular side reaction.

  • Consider Alternative Acids: For highly sensitive substrates, a different acidic system might be beneficial.

    • 4M HCl in Dioxane: This can be a stronger and sometimes cleaner alternative to TFA.[1] The reaction is often faster, reducing the time for side reactions to occur.

Data Summary: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Reduces the tert-butyl cation to isobutane.[1]
Water2.5 - 5%Traps the tert-butyl cation to form tert-butanol.[1]
Thioanisole5 - 10%Aromatic scavenger that is easily alkylated.[1]
1,2-Ethanedithiol (EDT)2.5%Effective for substrates with other sensitive functional groups.[1]
Issue 2: Incomplete Deprotection of N-Cbz-N-methylaniline via Hydrogenolysis

Symptom: The deprotection reaction stalls, and starting material remains even after prolonged reaction times.

Causality: This is often due to catalyst poisoning or poor catalyst activity. The product, N-methylaniline, can sometimes coordinate to the palladium surface and inhibit its catalytic activity.[6]

Troubleshooting Workflow:

G start Incomplete Cbz Deprotection catalyst Check Catalyst Activity start->catalyst catalyst->catalyst conditions Modify Reaction Conditions catalyst->conditions If catalyst is active end Complete Deprotection catalyst->end Successful alternative Use Alternative Deprotection Method conditions->alternative If reaction still incomplete conditions->end Successful alternative->end Successful

Troubleshooting Workflow for Incomplete Cbz Deprotection

Detailed Protocols & Solutions:

  • Optimize Catalyst and Conditions:

    • Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

    • Fresh Catalyst: Use a fresh batch of high-quality Pd/C.

    • Solvent: Ensure the solvent is of high purity and deoxygenated. Methanol or ethanol are common choices.

    • Hydrogen Source: While H₂ gas is standard, transfer hydrogenation using ammonium formate or cyclohexene can be effective and more convenient.[7]

  • Acidic Additives: The addition of a small amount of a weak acid, such as acetic acid, can sometimes improve the reaction rate by protonating the product amine and reducing its coordination to the catalyst.

  • Alternative Deprotection Methods:

    • Protocol 2.1: Acidic Cleavage with HBr/Acetic Acid

      • Dissolve the N-Cbz-N-methylaniline derivative in glacial acetic acid.

      • Add a solution of HBr in acetic acid (e.g., 33 wt%).

      • Stir at room temperature and monitor the reaction.

      • Upon completion, carefully quench the reaction and work up to isolate the product. Caution: This is a highly corrosive reagent.

Issue 3: Formation of Dibenzofulvene Adduct during N-Fmoc-N-methylaniline Deprotection

Symptom: An impurity with a high molecular weight, corresponding to the addition of a dibenzofulvene moiety, is observed.

Causality: The deprotected N-methylaniline acts as a nucleophile and reacts with the dibenzofulvene byproduct of the Fmoc deprotection. This occurs when the concentration of the primary scavenger (piperidine) is insufficient or when the reaction is not allowed to proceed to completion.

Troubleshooting Workflow:

G start DBF Adduct Formation piperidine Increase Piperidine Concentration/Time start->piperidine alternative_base Consider Alternative Base piperidine->alternative_base If side reaction persists end Clean Deprotection piperidine->end Successful alternative_base->end Successful

Troubleshooting Workflow for DBF Adduct Formation

Detailed Protocols & Solutions:

  • Optimize Deprotection with Piperidine:

    • Concentration: Use a higher concentration of piperidine in DMF (e.g., 20-50%).[4]

    • Reaction Time: Ensure the reaction goes to completion. For sterically hindered substrates, longer reaction times may be necessary.

  • Use an Alternative Base:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): In some cases, a different base system can be more effective. A solution of 2% DBU and 2% piperidine in DMF can be a powerful deprotection cocktail.

Reaction Mechanisms

Boc Deprotection and N-tert-Butylation Side Reaction

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Boc-N(Me)Ar Boc-N(Me)Ar Protonated Boc Protonated Boc Boc-N(Me)Ar->Protonated Boc + H+ Carbamic Acid + tBu+ Carbamic Acid + tBu+ Protonated Boc->Carbamic Acid + tBu+ - tBu+ H2N(Me)Ar + CO2 H2N(Me)Ar + CO2 Carbamic Acid + tBu+->H2N(Me)Ar + CO2 Decarboxylation H2N(Me)Ar_side H2N(Me)Ar tBu+_side tBu+ H2N(Me)Ar_sidetBu+_side H2N(Me)Ar_sidetBu+_side tBu-N(Me)Ar tBu-N(Me)Ar H2N(Me)Ar_sidetBu+_side->tBu-N(Me)Ar N-tert-butylation

Mechanism of Boc deprotection and side reaction.

Fmoc Deprotection and Dibenzofulvene Adduct Formation

G cluster_main Main Deprotection Pathway cluster_scavenging Scavenging cluster_side Side Reaction Fmoc-N(Me)Ar Fmoc-N(Me)Ar Fmoc Anion Fmoc Anion Fmoc-N(Me)Ar->Fmoc Anion + Piperidine H2N(Me)Ar + DBF H2N(Me)Ar + DBF Fmoc Anion->H2N(Me)Ar + DBF Elimination DBF_scav DBF Piperidine_scav Piperidine DBF_scavPiperidine_scav DBF_scavPiperidine_scav DBF-Piperidine Adduct DBF-Piperidine Adduct DBF_scavPiperidine_scav->DBF-Piperidine Adduct DBF_side DBF H2N(Me)Ar_side H2N(Me)Ar DBF_sideH2N(Me)Ar_side DBF_sideH2N(Me)Ar_side DBF-N(Me)Ar Adduct DBF-N(Me)Ar Adduct DBF_sideH2N(Me)Ar_side->DBF-N(Me)Ar Adduct

Mechanism of Fmoc deprotection and side reaction.

Conclusion

The successful deprotection of N-methylaniline derivatives hinges on a careful consideration of the protecting group, the reaction conditions, and the potential for side reactions. By understanding the underlying mechanisms and employing appropriate troubleshooting strategies, such as the use of scavengers and optimization of reaction parameters, researchers can significantly improve the outcome of this critical synthetic step. This guide provides a foundation for addressing common challenges, and we encourage you to adapt these principles to your specific substrates and synthetic goals.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. [Link]

  • Examples — graphviz 0.21 documentation. Read the Docs. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

  • DOT Language. Graphviz. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Use of carbocation scavenger during oligonucleotide synthesis.
  • Simple Graph - GraphViz Examples and Tutorial. Sketchviz. [Link]

  • Covalent Scavengers for Primary and Secondary Amines. ResearchGate. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. Páginas Personales UNAM. [Link]

  • Scavengers. Redstone Separations. [Link]

  • (a) Effect of scavengers on the degradation of aniline, (b) Aniline.... ResearchGate. [Link]

  • Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions. PubMed. [Link]

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Validation & Comparative

1H NMR Chemical Shift Guide: 2,6-Difluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis of the 1H NMR characteristics of 2,6-Difluoro-4-methylaniline hydrochloride , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary: Spectral Fingerprint

The conversion of 2,6-difluoro-4-methylaniline (free base) to its hydrochloride salt results in distinct diagnostic shifts in the 1H NMR spectrum. The most significant changes are the downfield shift of the aromatic protons (due to the electron-withdrawing nature of the ammonium group) and the appearance of exchangeable ammonium protons in aprotic polar solvents.

Quick Reference: Chemical Shift Table (DMSO-d₆)
Proton GroupPositionMultiplicityChemical Shift (δ ppm) [HCl Salt]Chemical Shift (δ ppm) [Free Base]

(Salt - Base)
Ammonium

br s9.50 – 10.50 N/ANew Signal
Amine

br sN/A3.80 – 4.50 N/A
Aromatic H-3, H-5d / m*7.10 – 7.30 6.70 – 6.90 +0.40 (Deshielding)
Methyl

s2.25 – 2.35 2.15 – 2.20 +0.15 (Inductive)

*Note: Multiplicity of aromatic protons is often a "pseudo-doublet" or multiplet due to H-F coupling (


).

Detailed Chemical Shift Analysis

The Salt Effect (Protonation Shifts)

The formation of the hydrochloride salt protonates the amine lone pair. This transforms the substituent from a strongly electron-donating amino group (


) to a strongly electron-withdrawing ammonium group (

).
  • Mechanism: The loss of

    
     conjugation removes electron density from the ring.
    
  • Observation: The aromatic protons at positions 3 and 5 (meta to the nitrogen) shift downfield by approximately 0.4 ppm . This is a reliable indicator of complete salt formation.

Fluorine Coupling ( )

The 2,6-difluoro substitution pattern creates a unique splitting pattern. The aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's


 symmetry (assuming free rotation of the methyl group).
  • Coupling Constants:

    • 
       (Ortho):  Typically 8 – 10 Hz .
      
    • 
       (Meta):  Typically 5 – 7 Hz .
      
  • Visual Appearance: The signal for H-3/H-5 often appears as a doublet of doublets (dd) or a pseudo-triplet depending on the resolution and the specific magnitude of

    
     values.
    
Solvent Effects

The choice of solvent is critical for observing the ammonium protons.

SolventObservationRecommendation
DMSO-d₆ Best for Salt Characterization. The

protons appear as a broad singlet around 9.5–10.5 ppm. The salt is highly soluble.
Primary Choice
D₂O Best for Purity Assay. The

protons rapidly exchange with deuterium and disappear (HOD peak grows at ~4.79 ppm). Simplifies the aromatic region.
Secondary Choice
CDCl₃ Not Recommended. The hydrochloride salt typically has poor solubility in chloroform.Avoid

Structural Elucidation Logic

The following diagram illustrates the logical flow for assigning the NMR spectrum of this compound, ensuring no signals are misidentified as impurities.

NMR_Assignment Sample Unknown Sample Solubility Solubility Check (DMSO vs CDCl3) Sample->Solubility NH_Region Check 9-11 ppm Solubility->NH_Region Dissolved Decision_Salt Broad Singlet Present? (NH3+) NH_Region->Decision_Salt Ar_Region Check 6.5-7.5 ppm Coupling_Check Splitting Pattern? (H-F Coupling) Ar_Region->Coupling_Check Me_Region Check 2.0-2.5 ppm Result_HCl Confirm: HCl Salt Decision_Salt->Result_HCl Yes (9-10 ppm) Result_Base Confirm: Free Base Decision_Salt->Result_Base No (Look for ~4 ppm) Coupling_Check->Me_Region Confirm 2F Symmetry Result_HCl->Ar_Region

Caption: Logical workflow for distinguishing the HCl salt from the free base using 1H NMR markers.

Experimental Protocol: Sample Preparation

To ensure reproducible chemical shifts (especially for the pH-sensitive aromatic protons), follow this protocol:

Materials
  • Compound: 2,6-Difluoro-4-methylaniline hydrochloride (~10 mg).

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm Precision NMR tube.

Procedure
  • Weighing: Weigh 5–10 mg of the salt into a clean vial. Note: Avoid using metal spatulas if trace metal analysis is also required.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until the solution is completely clear. If the solution remains cloudy, the salt may be partially hydrolyzed or contain inorganic impurities (e.g., NaCl from synthesis).

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 (sufficient for >95% purity).

    • Relaxation Delay (d1): Set to

      
       second to ensure integration accuracy of the aromatic protons vs. the methyl group.
      
  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

    • Apply a line broadening (LB) of 0.3 Hz to smooth the broad ammonium signal.

Comparative Performance: Salt vs. Free Base

Why use the Hydrochloride Salt?

  • Solubility: The free base is an oil or low-melting solid with poor water solubility. The HCl salt is a crystalline solid, soluble in water and polar organic solvents, facilitating formulation in aqueous media.

  • Stability: The free base is prone to oxidation (darkening over time) due to the electron-rich aniline ring. The HCl salt protonates the amine, reducing electron density and significantly inhibiting oxidative degradation.

  • Purification: The salt form allows for recrystallization, offering a robust method to remove non-basic impurities (e.g., unreacted fluorinated benzenes) which remain in the organic mother liquor.

References

  • Sigma-Aldrich. 2,6-Difluoro-4-methylaniline hydrochloride Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). 2,6-Difluoroaniline Mass and NMR Data. NIST Chemistry WebBook. Retrieved from

  • PubChem. Compound Summary: 2,6-Difluoro-4-methylaniline. National Library of Medicine. Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176-2179. (Used for solvent residual references).

A Senior Application Scientist's Guide to HPLC Method Development for the Separation of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Difluoroaniline isomers, common intermediates in pharmaceutical and agrochemical synthesis, present a significant analytical challenge due to their similar physicochemical properties. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the complete separation of six common difluoroaniline isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles and provide a self-validating framework for your method development.

The Challenge: Subtle Differences, Significant Impact

The separation of positional isomers, such as the six difluoroaniline isomers, is a classic chromatographic challenge.[1] Their identical mass and similar polarity make them difficult to resolve. The subtle differences in their dipole moments and hydrophobicity, arising from the varied positions of the two fluorine atoms on the benzene ring, are the keys to achieving separation. A successful method must exploit these minor distinctions to achieve baseline resolution, which is essential for accurate quantification.

Strategic Approach to Method Development: A Tale of Two Modes

Our journey into method development begins with a critical choice: the chromatographic mode. For analytes of intermediate polarity like difluoroanilines, two primary techniques come to the fore: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method Start Define Separation Goal: Separate 6 Difluoroaniline Isomers ModeSelection Select Chromatographic Mode Start->ModeSelection RP_Screen Reversed-Phase Screening (C18, Phenyl Columns) ModeSelection->RP_Screen Primary Approach HILIC_Screen HILIC Screening (Bare Silica, Amide Columns) ModeSelection->HILIC_Screen Alternative RP_Optimization Optimize RP Method: - Mobile Phase pH - Organic Modifier - Gradient Profile RP_Screen->RP_Optimization HILIC_Optimization Optimize HILIC Method: - Buffer Concentration - Acetonitrile Content - Gradient Profile HILIC_Screen->HILIC_Optimization Validation Method Validation (ICH Guidelines) RP_Optimization->Validation FinalMethod Final HPLC Method Validation->FinalMethod HILILC_Optimization HILILC_Optimization HILILC_Optimization->Validation

Caption: A systematic workflow for developing an HPLC method for difluoroaniline isomer separation.

Part 1: Reversed-Phase HPLC – The Workhorse of Chromatography

Reversed-phase HPLC is the most common starting point for the separation of moderately polar to non-polar analytes.[2][3][4] In this mode, a non-polar stationary phase is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[5]

Principle of Reversed-Phase Separation of Difluoroaniline Isomers

RP_Principle MobilePhase Mobile Phase (Polar) Acetonitrile/Water Difluoroaniline Isomers (Varying Hydrophobicity) StationaryPhase Stationary Phase (Non-Polar) C18 More Hydrophobic Isomer (e.g., 3,5-DFA) Stronger Interaction Longer Retention Less Hydrophobic Isomer (e.g., 2,6-DFA) Weaker Interaction Shorter Retention MobilePhase->StationaryPhase Interaction & Partitioning

Caption: In Reversed-Phase HPLC, more hydrophobic isomers interact more strongly with the non-polar stationary phase, leading to longer retention times.

Experimental Protocol: Initial Reversed-Phase Screening

Objective: To evaluate the potential of different reversed-phase stationary phases for the separation of the six difluoroaniline isomers.

Materials:

  • HPLC system with UV detector

  • Analytical columns:

    • C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard solutions of each of the six difluoroaniline isomers (10 µg/mL in 50:50 Acetonitrile:Water)

  • A mixed standard solution containing all six isomers.

Method:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A: 30% B).

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the mixed standard solution.

  • Run a linear gradient from 30% B to 70% B over 20 minutes.

  • Hold at 70% B for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

  • Repeat the analysis with the Phenyl-Hexyl column.

Comparative Data: Stationary Phase Selection
Stationary PhaseKey Interaction Mechanism(s)Expected Selectivity for Difluoroaniline Isomers
C18 Hydrophobic interactionsGood general-purpose separation based on overall hydrophobicity. May struggle to resolve isomers with very similar logP values.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds due to interactions with the phenyl rings.[6] Can be particularly effective for separating positional isomers.[6]

Rationale for Column Selection: A standard C18 column provides a baseline for separation based on hydrophobicity. A phenyl-based column is a logical second choice due to the aromatic nature of the analytes, introducing π-π interactions as an additional separation mechanism.[6]

Optimizing the Separation: The Power of Mobile Phase pH

For ionizable compounds like anilines, the pH of the mobile phase is a critical parameter that can dramatically affect retention and selectivity.[7] The pKa of the anilinium ion is approximately 4.6. By adjusting the mobile phase pH relative to the pKa, we can control the degree of ionization of the difluoroaniline isomers.

  • At pH < pKa (e.g., pH 2.5-3.5): The aniline functional group will be protonated (positively charged). In this form, the analytes are more polar and will have less retention on a reversed-phase column.

  • At pH > pKa (e.g., pH 6.5-7.5): The aniline functional group will be in its neutral form. The analytes will be more hydrophobic and exhibit stronger retention.

Slight differences in the pKa values of the isomers, caused by the electron-withdrawing effects of the fluorine atoms, can be exploited to enhance separation. Operating at a pH close to the pKa can lead to significant changes in selectivity, but may also result in poor peak shape if not carefully controlled.[7] For robust method development, it is often recommended to work at a pH at least 1.5-2 units away from the pKa.

Part 2: HILIC – An Alternative for Enhanced Selectivity

When reversed-phase chromatography fails to provide adequate resolution, particularly for more polar compounds, HILIC is an excellent alternative.[8][9][10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[8][9][11]

Principle of HILIC Separation of Difluoroaniline Isomers

HILIC_Principle MobilePhase Mobile Phase (Non-Polar) High % Acetonitrile Difluoroaniline Isomers (Varying Polarity) StationaryPhase Stationary Phase (Polar) Bare Silica with Water Layer More Polar Isomer Partitions into Water Layer Longer Retention Less Polar Isomer Stays in Mobile Phase Shorter Retention MobilePhase->StationaryPhase Partitioning into Water Layer

Caption: In HILIC, a water-rich layer forms on the polar stationary phase. More polar analytes partition more readily into this layer, resulting in longer retention times.

Experimental Protocol: HILIC Screening

Objective: To assess the feasibility of HILIC for the separation of difluoroaniline isomers.

Materials:

  • HPLC system with UV detector

  • Analytical columns:

    • Bare Silica (e.g., 150 x 4.6 mm, 5 µm)

    • Amide (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Standard solutions as in the RP protocol.

Method:

  • Equilibrate the bare silica column with the initial mobile phase composition (e.g., 95% A: 5% B).

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 254 nm.

  • Inject 10 µL of the mixed standard solution.

  • Run a linear gradient from 5% B to 50% B over 20 minutes.

  • Hold at 50% B for 5 minutes.

  • Return to initial conditions and equilibrate for 10 minutes (HILIC requires longer equilibration).

  • Repeat the analysis with the Amide column.

Comparative Data: HILIC vs. Reversed-Phase
FeatureReversed-Phase HPLCHILIC
Stationary Phase Non-polar (e.g., C18, Phenyl)Polar (e.g., Silica, Amide)[11]
Mobile Phase High aqueous contentHigh organic content (typically >70% Acetonitrile)[9]
Elution Order Least hydrophobic elutes firstLeast polar elutes first
Primary Analytes Non-polar to moderately polarPolar to very polar[8][9]
Selectivity Orthogonal to HILICOrthogonal to Reversed-Phase

Why HILIC offers a different selectivity: The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[9] This provides a completely different selectivity profile compared to the hydrophobicity-driven separation in reversed-phase mode.

Conclusion: A Systematic Path to Resolution

Developing a robust HPLC method for the separation of difluoroaniline isomers is a systematic process of exploration and optimization. By starting with a logical screening of both reversed-phase (C18 and Phenyl) and HILIC stationary phases, a chromatographer can efficiently identify the most promising approach. Subsequent optimization of the mobile phase, particularly pH in reversed-phase mode and buffer concentration in HILIC, will fine-tune the selectivity to achieve baseline resolution of all six isomers. This guide provides a framework based on fundamental chromatographic principles and practical experience, empowering you to develop a reliable and reproducible method for these challenging analytes.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
  • LCGC International. (2026, February 13). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
  • PMC. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
  • ACS Publications. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. Retrieved from

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • MDPI. (2022, August 19). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • International Labmate Ltd. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Dr. Maisch. (n.d.). HILIC.
  • Technology Networks. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • YouTube. (2024, August 21). Reversed-phase chromatography - Episode 6 | Introduction to LC-MS/MS.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2,6-Difluoro-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this guide delves into the predicted fragmentation pathways, offers a detailed experimental protocol for its analysis, and compares LC-MS with alternative analytical techniques, supported by established principles of mass spectrometry.

Introduction to 2,6-Difluoro-4-methylaniline and its Analytical Importance

2,6-Difluoro-4-methylaniline is a fluorinated aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can dramatically alter the physicochemical and biological properties of molecules, including metabolic stability and binding affinity. Accurate analytical methods are therefore crucial for the identification, quantification, and structural elucidation of such compounds and their metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose due to its high sensitivity and specificity. Understanding the fragmentation pattern is key to developing robust analytical methods and interpreting the resulting data.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of an organic molecule in a mass spectrometer provides a unique fingerprint based on the dissociation of its molecular ion. For 2,6-Difluoro-4-methylaniline (Molecular Weight: 143.14 g/mol ), the fragmentation is primarily influenced by the aniline moiety, the aromatic ring, and the halogen (fluorine) and methyl substituents. Aromatic systems are generally stable, which often leads to a prominent molecular ion peak in the mass spectrum.[1]

Under typical electron ionization (EI) conditions, which is a hard ionization technique, extensive fragmentation can be expected, providing valuable structural information.[2][3] In contrast, softer ionization techniques like electrospray ionization (ESI), commonly used in LC-MS, may yield a more prominent protonated molecular ion [M+H]⁺ with less extensive fragmentation. The following sections will focus on the predicted fragmentation pathways under both ionization conditions.

Electron Ionization (EI) Fragmentation

In EI, the initial event is the removal of an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 143. The primary fragmentation pathways for aromatic amines often involve the loss of neutral molecules.[1] For 2,6-Difluoro-4-methylaniline, the following key fragmentation steps are proposed:

  • Loss of a Hydrogen Radical (H•): The molecular ion can lose a hydrogen radical, primarily from the methyl group or the amine group, to form a stable cation at m/z 142.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical, leading to a fragment at m/z 128.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines involves the rearrangement and loss of HCN from the ring, which would produce a fragment at m/z 116.

  • Loss of a Fluorine Radical (F•): While the C-F bond is strong, loss of a fluorine radical is possible, especially in a highly energetic environment, resulting in a fragment at m/z 124. The loss of HF (m/z 20) is also a possibility in fluorinated compounds, leading to a fragment at m/z 123.[4]

  • Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller charged species.

The following Graphviz diagram illustrates the proposed EI fragmentation pathway.

fragmentation_pathway M [M]⁺• m/z 143 F1 [M-H]⁺ m/z 142 M->F1 - H• F2 [M-CH₃]⁺ m/z 128 M->F2 - •CH₃ F3 [M-HCN]⁺• m/z 116 M->F3 - HCN F4 [M-F]⁺ m/z 124 M->F4 - F• F5 [M-HF]⁺• m/z 123 M->F5 - HF

Caption: Proposed EI fragmentation pathway of 2,6-Difluoro-4-methylaniline.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI, 2,6-Difluoro-4-methylaniline is expected to be readily protonated at the amine group to form the [M+H]⁺ ion at m/z 144. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. The fragmentation pathways are likely to be similar to EI but may favor different routes due to the different energy deposition process. Key fragmentations from the [M+H]⁺ ion would include:

  • Loss of Ammonia (NH₃): A common loss from protonated anilines, resulting in a fragment at m/z 127.

  • Loss of a Methyl Radical (•CH₃): Leading to a fragment at m/z 129.

  • Loss of HF: Resulting in a fragment at m/z 124.

Experimental Protocol for LC-MS Analysis

The following is a detailed, step-by-step methodology for the analysis of 2,6-Difluoro-4-methylaniline using LC-MS.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 2,6-Difluoro-4-methylaniline at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to prepare working standards for calibration.

  • Sample Matrix: For analysis in a complex matrix (e.g., plasma, urine), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove interferences.[5]

Liquid Chromatography (LC) Conditions
  • LC System: An Agilent 1290 Infinity II LC system or equivalent.[6]

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • MS System: An Agilent 6470A Triple Quadrupole LC/MS or equivalent, equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan (m/z 50-200) for initial analysis and product ion scan for fragmentation analysis.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V.

  • Collision Energy (for MS/MS): Optimized for the precursor ion (m/z 144), typically in the range of 10-30 eV.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Serial Dilution LC LC Separation (C18 Column) Working->LC MS MS Detection (Positive ESI) LC->MS FullScan Full Scan Analysis MS->FullScan MSMS MS/MS Fragmentation FullScan->MSMS

Caption: Experimental workflow for LC-MS analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for 2,6-Difluoro-4-methylaniline under positive ESI-MS/MS conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
144127NH₃High
144129•CH₃Medium
144124HFLow to Medium
144114NH₃ + CH₃•Low

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique for the analysis of 2,6-Difluoro-4-methylaniline, other methods can also be employed, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[7] Since 2,6-Difluoro-4-methylaniline is relatively volatile, GC-MS is a viable alternative.

  • Advantages:

    • Excellent chromatographic resolution.

    • Extensive and reproducible fragmentation patterns in EI mode, which are useful for structural elucidation and library matching.[8]

    • Established libraries of EI mass spectra are available for comparison.

  • Disadvantages:

    • Derivatization may be required for polar analytes to improve volatility and chromatographic performance, which can be time-consuming.[5]

    • Not suitable for thermally labile compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a more common and less expensive technique for the analysis of aromatic compounds.

  • Advantages:

    • Robust and widely available.

    • Non-destructive, allowing for fraction collection.

    • Generally simpler to operate than MS.

  • Disadvantages:

    • Lower sensitivity and selectivity compared to MS.

    • Provides no structural information beyond the retention time and UV spectrum.

    • Susceptible to co-eluting interferences.

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a decision-making workflow.

Caption: Decision workflow for analytical method selection.

Conclusion

This guide provides a comprehensive overview of the predicted LC-MS fragmentation pattern of 2,6-Difluoro-4-methylaniline, a detailed experimental protocol for its analysis, and a comparison with alternative analytical techniques. While the presented fragmentation pathways are based on established chemical principles, experimental verification is essential to confirm these predictions. The information provided herein should serve as a valuable resource for researchers and scientists in developing and validating analytical methods for this and structurally related compounds.

References

  • BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Waters. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • ResearchGate. Scheme 2.
  • Wikipedia.
  • Chemistry LibreTexts.
  • Chemguide.
  • LCGC International.
  • Oxford Academic.
  • Chemistry LibreTexts. 3.
  • PubMed.
  • Analytical Chemistry. Mass Spectrometric Analysis.
  • ResearchGate. Mass fragmentation pattern of 26. The presence of a free amino group in...
  • NMS Labs.
  • Science Ready.
  • Academia.edu.
  • Wikipedia.
  • Semantic Scholar.
  • ACS Publications. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • BenchChem.
  • EPA.
  • Agilent.
  • Oxford Academic.
  • Thermo Fisher Scientific.
  • Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.

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UV-Vis Absorption Maxima of 2,6-Difluoro-4-methylaniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2,6-Difluoro-4-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

2,6-Difluoro-4-methylaniline (CAS: 138564-16-6 / 69330-57-2) is a critical fluorinated aromatic intermediate used in the synthesis of agrochemicals (e.g., triazolopyrimidine sulfonamide herbicides) and photo-switchable azo compounds.

In quality control (QC) and reaction monitoring, UV-Visible spectroscopy is the primary tool for purity assessment. This guide analyzes the electronic transitions of 2,6-Difluoro-4-methylaniline, comparing its absorption profile against its structural analogs: Aniline , p-Toluidine , and 2,6-Difluoroaniline .

Key Technical Insight: The absorption spectrum of 2,6-Difluoro-4-methylaniline is governed by the competing electronic effects of the electron-donating methyl group (auxochrome) and the electron-withdrawing fluorine atoms. While the 4-methyl group typically induces a bathochromic (red) shift, the 2,6-difluoro substitution imposes an inductive withdrawal (


) that stabilizes the HOMO, resulting in a slight hypsochromic (blue) shift relative to non-fluorinated p-toluidine.

Comparative Spectral Analysis

The following table synthesizes experimental and theoretical data to provide a comparative baseline.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
CompoundStructurePrimary Band (

)
Secondary Band (

)
Electronic Effect
Aniline

~230 nm~280 nmBaseline chromophore.
p-Toluidine

~235 nm~285–294 nmBathochromic Shift: Methyl group (+I, hyperconjugation) destabilizes HOMO.
2,6-Difluoroaniline

~228 nm~265–275 nmHypsochromic Shift: Inductive withdrawal (-I) by ortho-fluorines stabilizes HOMO; steric inhibition is minimal due to small F radius.
2,6-Difluoro-4-methylaniline Target 230–234 nm (Predicted)280–285 nm (Predicted)Combined Effect: The 4-Me group red-shifts the spectrum, while 2,6-F atoms partially counteract this via inductive withdrawal.

Note: Exact values depend heavily on solvent polarity (solvatochromism). Polar solvents like Ethanol/Methanol will stabilize the excited state (


), often causing a slight red shift compared to non-polar solvents like Hexane.

Structural Logic & Electronic Transitions

To understand the spectral signature of 2,6-Difluoro-4-methylaniline, one must analyze the "Push-Pull" mechanism on the benzene ring.

Diagram 1: Substituent Electronic Effects

The following diagram illustrates the competing electronic forces that define the


.

ElectronicEffects Aniline Aniline Core (Chromophore) HOMO HOMO Energy Level Aniline->HOMO LUMO LUMO Energy Level Aniline->LUMO MeGroup 4-Methyl Group (Auxochrome) MeGroup->HOMO Raises Energy (+I) (Bathochromic) FGroups 2,6-Difluoro Groups (Inductive Withdrawal) FGroups->HOMO Stabilizes Energy (-I) (Hypsochromic) Result Net Spectral Shift: Slight Red Shift vs. Aniline Blue Shift vs. p-Toluidine HOMO->Result Combined Effect LUMO->Result

Caption: Schematic of competing electronic effects. The 4-Methyl group raises the HOMO energy (red shift), while 2,6-Fluorines stabilize it (blue shift), resulting in a unique intermediate spectral signature.

Experimental Protocol: Determination of

For precise characterization in a drug development setting, rely on this self-validating protocol.

Reagents & Equipment
  • Analyte: 2,6-Difluoro-4-methylaniline (>98% purity).

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Avoid Acetone (absorbs <330 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2,6-Difluoro-4-methylaniline into a 100 mL volumetric flask.

    • Dissolve in Methanol and dilute to volume.

    • Concentration:

      
       (
      
      
      
      ).
  • Working Standard (Dilution):

    • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Final Concentration:

      
       (
      
      
      
      ).
    • Target Absorbance: 0.6 – 0.9 AU (optimal linear range).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Sample Scan:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm.

    • Validation Check: If

      
      , dilute further. If 
      
      
      
      , increase concentration.
Diagram 2: Experimental Workflow

UVProtocol Start Weigh 10mg Sample Stock Dissolve in MeOH (100 mL Vol. Flask) Start->Stock Dilute Dilute 1:10 (Working Std) Stock->Dilute Blank Baseline Scan (Pure MeOH) Dilute->Blank Measure Scan Sample (200-400 nm) Blank->Measure Analyze Identify Peak (Lambda Max) Measure->Analyze

Caption: Standardized workflow for determining UV-Vis absorption maxima with high reproducibility.

Solvent Effects (Solvatochromism)[1]

The choice of solvent significantly impacts the observed


.
  • Non-Polar (Hexane/Cyclohexane): Displays the "true" vibrational fine structure. The

    
     transition is often distinct.
    
  • Polar Protic (Methanol/Water): Forms hydrogen bonds with the amino group lone pair.

    • Effect: The

      
       band (lone pair excitation) is typically blue-shifted (requires higher energy) because the ground state lone pair is stabilized by H-bonding.
      
    • Recommendation: Use Methanol for general QC as it ensures complete solubility, even if it slightly obscures fine structure.

References

  • PubChem. (2025). p-Toluidine Compound Summary. National Library of Medicine. [Link][1]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis and properties of ortho-fluoroazobenzenes. [Link]

  • NIST Chemistry WebBook. (2025). UV/Visible Spectra of Aniline Derivatives. National Institute of Standards and Technology.[2] [Link][1]

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A Comparative Guide to the Reactivity of 2,6-Difluoro-4-methylaniline and 2,6-Dichloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice between structurally similar building blocks can have profound implications for reaction efficiency, yield, and downstream processing. This guide provides an in-depth comparison of 2,6-Difluoro-4-methylaniline and 2,6-Dichloro-4-methylaniline, two key intermediates whose subtle structural differences lead to significant variations in chemical reactivity. By examining their fundamental physicochemical properties and performance in common synthetic transformations, we aim to provide a rational basis for substrate selection in your research endeavors.

Physicochemical and Electronic Properties: A Tale of Two Halogens

At first glance, the substitution of fluorine with chlorine at the ortho positions of 4-methylaniline appears to be a minor modification. However, the fundamental differences in the properties of these two halogens dictate the electronic and steric environment of the crucial amino group, thereby governing the molecule's overall reactivity.

The most salient distinction lies in the interplay between electronegativity and atomic size. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[1][2] In contrast, chlorine is less electronegative but has a larger atomic radius and is more polarizable.[1] This results in a weaker inductive effect compared to fluorine. Furthermore, while fluorine is a moderate π-donor through resonance, this effect is often overshadowed by its potent inductive withdrawal.[1]

These electronic differences directly impact the basicity of the aniline nitrogen, a critical parameter for many of its reactions. The strong inductive effect of the two ortho-fluorine atoms significantly reduces the electron density on the nitrogen atom, making 2,6-difluoro-4-methylaniline a weaker base than its dichloro counterpart. For the parent compounds, the experimental pKa of the conjugate acid of 2,6-difluoroaniline is approximately 0.52, while that of 2,6-dichloroaniline is higher, indicating lower basicity for the fluorinated compound. The addition of the electron-donating methyl group at the para position increases the basicity of both molecules, but the relative order remains the same.

Beyond electronics, steric hindrance plays a pivotal role. The larger van der Waals radius of chlorine (1.74 Å) compared to fluorine (1.47 Å) means that the amino group in 2,6-dichloro-4-methylaniline is significantly more crowded.[1] This "ortho effect" can sterically inhibit the approach of reagents to the nitrogen atom and influence the planarity of the amino group, affecting its conjugation with the aromatic ring.[3][4][5]

A summary of these key properties is presented below:

PropertyFluorine SubstituentChlorine SubstituentRationale & Impact on Aniline Derivative
Pauling Electronegativity 3.983.16Fluorine's higher electronegativity results in a stronger inductive electron withdrawal (-I effect), reducing the electron density and basicity of the aniline nitrogen.[1]
Van der Waals Radius 1.47 Å1.74 ÅThe larger size of chlorine creates greater steric hindrance around the ortho-substituted amino group, potentially impeding the approach of reactants.[1]
C-X Bond Length (Aromatic) ~1.35 Å~1.74 ÅThe shorter, stronger C-F bond can influence reaction mechanisms where the halogen acts as a leaving group.[1]
Basicity (pKa of Conjugate Acid) Expected to be lowerExpected to be higherThe dominant -I effect of fluorine makes the lone pair on the nitrogen less available for protonation compared to the effect of chlorine.
Nucleophilicity LowerHigherReduced electron density and higher basicity generally correlate with lower and higher nucleophilicity, respectively.

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic and steric properties manifest as distinct reactivity profiles in common synthetic applications. We will explore two representative and crucial reactions: amide bond formation and the Sandmeyer reaction.

Amide Bond Formation: A Battle of Sterics and Nucleophilicity

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[3] For substrates like 2,6-disubstituted anilines, this reaction is notoriously challenging due to the reduced nucleophilicity of the nitrogen and the significant steric hindrance around the reaction center.[4][6]

  • 2,6-Difluoro-4-methylaniline: This substrate is electronically deactivated due to the potent -I effect of the two fluorine atoms, making its amino group a poor nucleophile. However, the smaller size of fluorine presents a lower steric barrier for the approach of an activated carboxylic acid.

  • 2,6-Dichloro-4-methylaniline: Conversely, this aniline is more nucleophilic (less electronically deactivated) than its difluoro analog. The primary challenge here is the formidable steric hindrance imposed by the two bulky chlorine atoms, which can severely restrict access to the nitrogen's lone pair.[7][8]

Expected Outcome: In many standard coupling conditions (e.g., using HATU or EDC/HOBt), both reactions are expected to be sluggish.[3][6] However, the dominant challenge often dictates the outcome. For many coupling partners, the severe steric hindrance of the dichloro-aniline may be the overriding factor, leading to lower yields compared to the difluoro-aniline where the primary barrier is electronic. In cases where highly reactive acylating agents are used (e.g., acyl fluorides), which can overcome the electronic penalty, the less sterically hindered difluoro-aniline would be expected to react more favorably.[4][9]

Experimental Workflow: Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Acid Carboxylic Acid (1.0 eq) ActiveEster O-Acylisourea Intermediate then HOBt Ester Acid->ActiveEster EDC, HOBt EDC EDC (1.1 eq) EDC->ActiveEster HOBt HOBt (1.1 eq) HOBt->ActiveEster Solvent1 Anhydrous DMF 0 °C Solvent1->ActiveEster Amide Target Amide ActiveEster->Amide Nucleophilic Attack Aniline 2,6-Dihalo-4-methylaniline (1.2 eq) Aniline->Amide Base DIPEA (2.5 eq) Base->Amide Solvent2 Anhydrous DMF RT, 12-24h Solvent2->Amide Workup Aqueous Workup (H₂O, Brine) Amide->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

The Sandmeyer Reaction: Diazotization and Substitution

The Sandmeyer reaction provides a powerful method to replace the amino group of an aniline with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[10][11] This is a two-step process: 1) diazotization of the aniline with nitrous acid (HONO), and 2) copper(I)-catalyzed decomposition of the diazonium salt in the presence of a nucleophile.[10][12]

  • Diazotization Step: The formation of the diazonium salt involves an electrophilic attack on the amine nitrogen by the nitrosonium ion (NO+). The rate of this step is highly dependent on the nucleophilicity of the aniline.

    • 2,6-Difluoro-4-methylaniline: Its lower basicity and nucleophilicity will likely slow down the initial attack on the nitrosonium ion, potentially requiring more forcing conditions (e.g., stronger acid concentration) to generate the diazonium salt efficiently.

    • 2,6-Dichloro-4-methylaniline: Being more basic and nucleophilic, it should undergo diazotization more readily under standard conditions (e.g., NaNO₂, aq. HCl, 0-5 °C).

  • Substitution Step: The second step involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which initiates the release of N₂ gas and formation of an aryl radical.[10] The reactivity here is influenced by the stability of the diazonium salt and the electronic properties of the ring.

    • The electron-withdrawing nature of both fluoro and chloro substituents will stabilize the Ar-N₂⁺ diazonium salt, making it less prone to premature decomposition. The stronger inductive effect of fluorine might impart slightly greater stability to the diazonium intermediate compared to chlorine. However, both are expected to form relatively stable salts suitable for subsequent transformation.

Expected Outcome: 2,6-Dichloro-4-methylaniline is predicted to undergo the initial diazotization step more rapidly and under milder conditions than its difluoro counterpart due to its higher nucleophilicity. Once the diazonium salt is formed, both substrates should perform comparably in the copper-catalyzed substitution step, with the overall efficiency likely favoring the dichloro-aniline due to the more facile initial step.

Reaction Pathway: Sandmeyer Cyanation

G Aniline 2,6-Dihalo-4-methylaniline Diazonium Ar-N₂⁺ Cl⁻ Diazonium Salt Aniline->Diazonium Diazotization Reagents1 NaNO₂, aq. HCl 0-5 °C Reagents1->Diazonium Product 2,6-Dihalo-4-methylbenzonitrile Diazonium->Product Substitution (SET) Reagents2 CuCN, KCN Heat Reagents2->Product N2 N₂ Gas Product->N2 releases

Caption: Key stages of the Sandmeyer cyanation reaction.

Experimental Protocol: Amide Coupling with Electron-Deficient Anilines

This protocol is adapted for challenging couplings involving sterically hindered and/or electron-deficient anilines, such as the title compounds. The inclusion of DMAP is often crucial for driving these difficult reactions to completion.[3]

Objective: To synthesize N-(2,6-difluoro-4-methylphenyl)benzamide (as a representative example).

Materials:

  • Benzoic Acid (1.0 equiv)

  • 2,6-Difluoro-4-methylaniline (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)

  • Hydroxybenzotriazole (HOBt) (0.1 equiv, catalytic)

  • 4-Dimethylaminopyridine (DMAP) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (Water, Saturated NaHCO₃, Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), the aniline (1.2 equiv), DMAP (1.1 equiv), and a catalytic amount of HOBt (0.1 equiv).

  • Add anhydrous acetonitrile to dissolve the reagents (target concentration ~0.2 M).

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC (1.1 equiv) portion-wise to the cold, stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (if DMAP/DIPEA are present), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Justification of Protocol Choices:

  • EDC/HOBt: A common and effective coupling system where the water-soluble urea byproduct of EDC simplifies purification.[1][13]

  • Catalytic HOBt with DMAP: For electron-deficient anilines, the reaction can be very slow. The combination of DMAP and catalytic HOBt has been shown to significantly improve yields. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[3]

  • DIPEA: A non-nucleophilic hindered base used to scavenge the HCl produced and facilitate the reaction without competing in the coupling.

  • Acetonitrile: A polar aprotic solvent that is effective for this type of coupling reaction.[3]

Conclusion and Recommendations

The choice between 2,6-difluoro-4-methylaniline and 2,6-dichloro-4-methylaniline is a nuanced decision that depends on the specific chemical transformation being targeted.

  • For reactions where the nucleophilicity of the amine is paramount, such as diazotization or simpler substitution reactions, 2,6-dichloro-4-methylaniline is the superior choice. It is more basic and its nitrogen lone pair is more available, leading to faster reaction rates under milder conditions.

  • For reactions where steric hindrance is the primary obstacle, such as amide couplings with bulky carboxylic acids or other sterically demanding reagents, 2,6-difluoro-4-methylaniline often holds the advantage. While electronically deactivated, its smaller steric profile can allow for successful coupling where its dichloro counterpart fails.

Ultimately, this guide serves as a predictive framework. The optimal substrate must always be confirmed empirically. However, by understanding the fundamental principles governed by the distinct properties of fluorine and chlorine, researchers can make more informed decisions, saving valuable time and resources in the synthesis of complex molecules.

References

  • Bolisetty, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]

  • How does the ortho effect affect the basicity of aniline? (2018, February 7). Quora. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 315-319. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (A general authoritative source on fluorine properties in medicinal chemistry).
  • PubChem. (n.d.). 2,4-Dichloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital? (2022, March 26). Quora. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
  • U.S. Environmental Protection Agency. (n.d.). 2,6-Difluoroaniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Byrd, K. M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 1043-1047. Available at: [Link]

  • Leito, I., et al. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. Available at: [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Mol Divers. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

  • Bak, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15456-15468. Available at: [Link]

  • Zhou, Y., et al. (2020). Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures of Isopropanol, Acetonitrile, n-Propanol, and N-Methyl-2-pyrrolidone. Journal of Chemical & Engineering Data, 65(5), 2685-2694. Available at: [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Retrieved from [Link]

  • Journal of Organic Chemistry. (2024). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for... ACS Publications. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Difluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[1]uril. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • 2,6-Dichloroaniline. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Difluoro-4-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2,6-Difluoro-4-methylaniline hydrochloride (CAS No. 1193390-17-8). As a halogenated aromatic amine, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory requirements.

Part 1: Core Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The disposal plan is directly derived from its chemical properties, toxicity, and regulatory status.

Scientific Rationale: 2,6-Difluoro-4-methylaniline hydrochloride is a dual-hazard material. The aniline component presents significant toxicological risks, while the fluorine substituents classify it as a halogenated organic compound. Its hydrochloride salt form enhances its water solubility but does not diminish the underlying hazards of the parent molecule.

Key Hazard Profile:

Hazard CategoryDescriptionPrimary Concern & RationaleCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Systemic toxicity. Aromatic amines can be absorbed dermally and interfere with blood oxygen transport.[1][2]
Skin/Eye Irritation Causes skin and serious eye irritation.Localized tissue damage upon contact. Prolonged contact can lead to severe irritation.[3][4]
Environmental Harmful or toxic to aquatic life, potentially with long-lasting effects.Persistence in ecosystems. Improper disposal can lead to contamination of waterways, affecting aquatic organisms.
Chemical Class Halogenated Aromatic AmineFormation of hazardous byproducts upon incomplete combustion and specific regulatory handling requirements.[5][6]
Regulatory Status Hazardous Waste (RCRA)Subject to federal and local disposal regulations, including Land Disposal Restrictions (LDR).[7][8]

Part 2: Personnel Safety & Spill Management

A proactive approach to safety is paramount. This involves utilizing the correct Personal Protective Equipment (PPE) and having a clear, actionable plan for accidental releases.

Mandatory Personal Protective Equipment (PPE)

Expertise & Experience: Standard nitrile gloves are often insufficient for prolonged contact with aromatic amines. The selection of appropriate glove material is critical to prevent dermal absorption, a primary route of exposure for this chemical class.

  • Hand Protection: Use chemically resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling anilines.[9] Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes.[4]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or situations with a high risk of splashing, an impervious apron or suit should be used.[4][9]

  • Respiratory Protection: All handling of the solid powder or solutions should be performed in a certified chemical fume hood to prevent inhalation.[10] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

Step-by-Step Spill Cleanup Protocol

Trustworthiness: This protocol is designed to safely contain and manage a spill, protecting both the operator and the laboratory environment.

  • Evacuate and Alert: For large spills, immediately alert others in the area and evacuate. Contact your institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Ensure the spill area is well-ventilated (if safe to do so) and remove all ignition sources.[1]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in section 2.1.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material such as a 1:1:1 mixture of sodium carbonate, bentonite (clay cat litter), and sand.[12] This prevents the powder from becoming airborne.

    • For Liquid Spills (if dissolved): Cover the spill with an inert absorbent material (vermiculite, sand, or commercial sorbent pads).

  • Collect the Waste: Using spark-proof tools (e.g., plastic scoop or dustpan), carefully scoop the contained material into a designated, sealable hazardous waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials are also considered hazardous waste and must be placed in the same container.

  • Package and Label: Securely close the waste container. Label it clearly as "Hazardous Waste: 2,6-Difluoro-4-methylaniline Hydrochloride Debris" and include the date and responsible person's name.

  • Dispose: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company. Do not mix this waste with other waste streams.[13]

Part 3: Waste Segregation and Collection

Proper segregation is the cornerstone of a compliant and safe chemical waste management program.

Causality: 2,6-Difluoro-4-methylaniline hydrochloride is a halogenated organic waste . It must never be mixed with non-halogenated organic waste.[5] The reason for this strict segregation lies in the final disposal method. Halogenated compounds require specialized, high-temperature incineration to destroy the molecule safely and scrub acidic gases (like Hydrogen Fluoride) that are produced.[14][15] Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.

Collection Protocol:

  • Select the Correct Container: Use a designated, properly vented, and compatible container provided by your EHS department, typically labeled "Halogenated Organic Waste."[9]

  • Maintain a Waste Log: Keep a log of all constituents added to the container, including the chemical name and approximate quantity.

  • Store Safely: Store the sealed waste container in a secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[9][16]

  • Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion.

Part 4: Approved Disposal Methodologies

Disposal of this compound is tightly regulated. The following outlines the only acceptable primary disposal method and explicitly prohibits unsafe, non-compliant alternatives.

Primary Method: High-Temperature Incineration

This is the industry-standard and regulatory-required method for destroying halogenated organic compounds.

  • Mechanism: The waste is injected into a primary combustion chamber operating at temperatures of 980 to 1200°C (1800 to 2200°F) with a residence time of at least two seconds.[14][15] For waste containing over 1% halogenated material, temperatures are typically mandated to be at or above 1100°C to ensure the complete destruction of the parent molecule and prevent the formation of highly toxic persistent organic pollutants (POPs) such as dioxins and furans.[17]

  • Post-Combustion Treatment: The flue gas from the incinerator is passed through a "scrubber" system. This system uses a caustic solution (like sodium hydroxide) to neutralize the acidic gases, primarily hydrogen fluoride (HF) and hydrogen chloride (HCl), that are formed during combustion.[14][15]

  • Implementation: This process must be performed by a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF). Under no circumstances should this be attempted in a laboratory setting.

Prohibited Disposal Methods
  • Landfill: Direct landfilling of untreated hazardous waste is prohibited by the EPA's Land Disposal Restrictions (LDR) program under RCRA.[7][8] The toxicity and mobility of this compound pose a significant threat to groundwater.[7]

  • Sewer/Drain Disposal: Disposing of this chemical down the drain is strictly forbidden. It is harmful to aquatic life and can damage wastewater treatment systems.

  • In-Lab Chemical Treatment: While neutralization of the hydrochloride is simple, it does not address the hazard of the halogenated aniline. More complex degradation methods (e.g., oxidation) are not reliable for complete destruction in a lab setting and can create unknown, potentially more hazardous byproducts.

Part 5: Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper management and disposal of 2,6-Difluoro-4-methylaniline hydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Action cluster_response Response & Collection cluster_final Final Disposal Pathway A Waste Generated (2,6-Difluoro-4-methylaniline HCl) B Spill or Routine Waste? A->B C Small Spill (<10g / 100mL) B->C Spill E Routine Lab Waste (e.g., reaction residues) B->E Routine D Large Spill / Uncontrolled Release C->D Large F 1. Don Full PPE 2. Absorb with Inert Material 3. Collect in Labeled Container C->F Small G 1. Evacuate Area 2. Alert Personnel 3. Call EHS/Emergency Response D->G H Transfer to Designated 'Halogenated Organic Waste' Container E->H I Store Waste Container in Satellite Accumulation Area F->I H->I J Arrange Pickup by EHS or Licensed Waste Vendor I->J K Transport to Permitted TSDF (Treatment, Storage, & Disposal Facility) J->K L Final Disposal: High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing K->L

Caption: Decision workflow for safe disposal of 2,6-Difluoro-4-methylaniline HCl.

References

  • 18 . Provides context on the temperatures and methods required for destroying halogenated organic compounds.

  • . (Similar compound SDS) Outlines hazards including acute toxicity and environmental effects, and specifies disposal via an approved waste disposal plant.

  • 17 . Details the requirement for high-temperature (1100°C) incineration for wastes containing more than 1% halogenated organic substances.

  • 19 . Explains that hazardous waste is regulated and requires disposal in specially designed landfills, not standard municipal ones.

  • 5 . Provides clear guidance on segregating halogenated organic wastes from other chemical waste streams.

  • 20 . (Similar compound SDS) Recommends that disposal must be made according to official regulations.

  • 7 . Official information from the US Environmental Protection Agency prohibiting the land disposal of untreated hazardous wastes.

  • 21 . Describes the engineering and regulatory requirements for hazardous waste disposal facilities.

  • 14 . Technical specifications for thermal oxidizers used to destroy halogenated waste streams, confirming operating temperatures and destruction efficiency.

  • 15 . Discusses the chemical principles of incinerating halogenated substances, including the formation of hydrogen halides and the need for flue gas scrubbing.

  • 22 . Details the stringent requirements for hazardous waste landfills, including liners and leachate collection systems.

  • 13 . (Similar compound SDS) Mandates disposal of contents/container to an approved waste disposal plant.

  • 8 . Summarizes RCRA and LDR regulations, emphasizing that hazardous waste cannot be disposed of in local landfills.

  • 3 . (Similar compound SDS) Notes hazards and requirement for disposal at an approved plant.

  • 9 . Provides specific PPE recommendations for anilines, including glove types, and spill cleanup procedures.

  • 23 . Recommends incineration for disposal.

  • 16 . (Similar compound SDS) Lists incompatible materials for storage.

  • 24 . Suggests incineration with an afterburner and scrubber system as a disposal option.

  • 10 . Emphasizes that all work with aniline must be done in a chemical fume hood.

  • 1 . (Similar compound SDS) Provides comprehensive hazard and precautionary statements, including disposal to an appropriate treatment facility.

  • 12 . Describes a specific mixture for covering chemical spills.

  • 6 . Provides a list of halogenated hazardous constituents relevant to RCRA regulations.

  • . (Similar compound SDS) Highlights toxicity and environmental hazards.

  • 4 . (Similar compound SDS) Details PPE requirements and health effects.

  • 2 . Provides hazard statements for the specific hydrochloride salt, confirming it is harmful if swallowed.

  • 11 . OSHA standard detailing requirements for respiratory protection programs when handling hazardous volatile substances.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.